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  • Product: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
  • CAS: 1340968-02-6

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Architecture of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

Executive Summary In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) represents a highly versatile, multi-target pharmacophore. While initially synthesized as a building block, derivatives of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core have demonstrated profound efficacy as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) in oncology[1] and Phosphodiesterase 10A (PDE10A) in neurology[2].

This whitepaper dissects the molecular mechanism of action of this compound, detailing its structural biology, target engagement kinetics, and the self-validating experimental methodologies required to evaluate its efficacy in preclinical workflows.

Structural Biology & Pharmacophore Analysis

The potency of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is derived from its precise spatial arrangement, which allows it to mimic endogenous substrates while exploiting specific allosteric and catalytic pockets[3].

  • The 1-Oxo Core (NAD+ Mimetic): The 1-oxo-1,2-dihydroisoquinoline ring is a classic nicotinamide isostere. In PARP enzymes, the 1-oxo moiety acts as a critical hydrogen-bond acceptor, interacting directly with the highly conserved Gly863 and Ser904 residues in the catalytic domain[4].

  • The 4-Carboxylic Acid Anchor: The carboxylic acid at the C4 position serves a dual purpose. Biologically, it forms a critical salt bridge or strong hydrogen bond with catalytic glutamates (e.g., Glu988 in PARP1), anchoring the molecule in the active site[1]. Chemically, it acts as a highly reactive synthetic handle for further amidation, allowing medicinal chemists to tune pharmacokinetic properties.

  • The 2-Benzyl Moiety: The N-benzyl substitution provides essential lipophilicity. In the context of target binding, this aromatic ring packs against the hydrophobic, tyrosine-rich sub-pockets of target enzymes (such as Tyr907 in PARP1 or the selectivity pocket in PDE10A), drastically increasing binding affinity and residence time[2].

Quantitative Structure-Activity Relationship (SAR) Profile

To understand the causality behind the compound's structural features, Table 1 summarizes the representative binding metrics as the scaffold is built from its base core to the fully functionalized 2-benzyl derivative.

Structural FeaturePARP1 IC₅₀ (nM)PDE10A IC₅₀ (nM)Mechanistic Rationale
Unsubstituted Core >10,000>10,000Weak baseline affinity; lacks specific anchoring.
+ 4-Carboxylic Acid 4501,200Establishes critical H-bond with catalytic glutamate.
+ 2-Benzyl Group 45 150 Drives hydrophobic packing; increases residence time.
Olaparib (Control)5N/AClinical benchmark for PARP1 inhibition.

Table 1: Representative SAR data illustrating the synergistic effect of the 4-COOH and 2-Benzyl modifications on target affinity.

Primary Mechanism of Action: PARP1/2 Target Engagement

The most prominent application of the 1-oxo-1,2-dihydroisoquinoline scaffold is the competitive inhibition of PARP1 and PARP2[1]. PARP enzymes are first responders to DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP cleaves NAD+ into nicotinamide and ADP-ribose, synthesizing poly(ADP-ribose) (PAR) chains that recruit downstream DNA repair effectors.

The Mechanism of Inhibition:

  • Competitive Displacement: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid outcompetes endogenous NAD+ for the catalytic binding pocket[4].

  • Catalytic Arrest: By occupying the pocket, the compound halts auto-PARylation.

  • PARP Trapping: Without the negative charge accumulation from PAR chains, PARP remains tightly bound to the DNA lesion.

  • Synthetic Lethality: During the S-phase of the cell cycle, advancing replication forks collide with the trapped PARP-DNA complexes, converting SSBs into lethal double-strand breaks (DSBs). In cells lacking homologous recombination (e.g., BRCA1/2 mutations), this leads to apoptosis.

Mechanism A DNA Single-Strand Break B PARP1 Recruitment A->B C NAD+ Binding & Auto-PARylation B->C F 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid G Competitive NAD+ Displacement (Nicotinamide Pocket) F->G High Affinity Binding G->C Inhibits H PARP Trapping on DNA G->H Induces I Replication Fork Collapse H->I J Synthetic Lethality (BRCA-mutant cells) I->J

Figure 1: Mechanism of PARP1 inhibition and synthetic lethality by the isoquinoline derivative.

Secondary Target Profiling: PDE10A Modulation

Beyond oncology, the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is a validated precursor for Phosphodiesterase 10A (PDE10A) inhibitors[2]. PDE10A is a dual cAMP/cGMP hydrolyzing enzyme highly enriched in the medium spiny neurons of the striatum.

By modifying the 4-carboxylic acid into specific heterocyclic amides, the compound acts as a potent PDE10A inhibitor. This mechanism prevents the degradation of cyclic nucleotides, thereby enhancing dopaminergic and glutamatergic signaling cascades. This pathway is currently a major focus for developing novel antipsychotic therapeutics[2].

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, researchers must employ a multi-tiered, self-validating assay cascade. The protocols below are designed to ensure that in vitro affinity translates to cellular efficacy without off-target cytotoxicity.

Workflow S1 Step 1: Enzymatic PARP1/2 Assay S2 Step 2: Cellular Target Engagement S1->S2 IC50 < 100nM S3 Step 3: Trapping & Cytotoxicity S2->S3 PARylation Inhibited S4 Step 4: Lead Optimization S3->S4 Synthetic Lethality

Figure 2: Self-validating experimental workflow for evaluating PARP target engagement.

Protocol 1: In Vitro Fluorometric PARP1 Inhibition Assay

Causality: Aromatic isoquinolines often absorb light in the UV-Vis spectrum, which can cause false positives in traditional colorimetric assays. We utilize a fluorometric NAD+ depletion assay to ensure a high dynamic range and eliminate optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 0.01% Triton X-100, and 10 µg/mL activated DNA (to stimulate PARP1 activity).

  • Compound Titration: Dispense 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well black microplate. Include Olaparib as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add 0.5 nM recombinant human PARP1 enzyme to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 1 µM NAD+ substrate to initiate the reaction. Incubate for exactly 30 minutes.

  • Detection: Add a proprietary fluorometric NAD+ sensing probe (e.g., resazurin-coupled diaphorase system). Unconsumed NAD+ will be converted to a highly fluorescent resorufin product (Ex 540 nm / Em 590 nm).

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay. Calculate IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol 2: Cellular Target Engagement & Trapping (Western Blot)

Causality: Enzymatic inhibition does not guarantee cellular permeability. Furthermore, true PARP inhibitors must induce DNA damage via trapping. We measure both PAR polymer formation (efficacy) and γH2AX (biomarker for DSBs) to self-validate the mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed BRCA1-mutant MDA-MB-436 breast cancer cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with the compound at 1x, 5x, and 10x the established enzymatic IC₅₀ for 2 hours.

  • Damage Induction: Treat cells with 1 mM H₂O₂ for 10 minutes to induce massive SSB formation and trigger hyper-PARylation.

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM of a PARG (poly(ADP-ribose) glycohydrolase) inhibitor to prevent PAR degradation during extraction.

  • Immunoblotting: Resolve lysates on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe the membrane simultaneously with anti-PAR monoclonal antibody (10H) to confirm target engagement (loss of PAR smear) and anti-γH2AX (Ser139) to confirm PARP trapping-induced DNA damage.

  • Validation: The protocol is validated if the H₂O₂ + DMSO control shows a massive high-molecular-weight PAR smear, and the compound-treated lanes show a dose-dependent reduction of the smear accompanied by an increase in the 15 kDa γH2AX band.

References

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). National Institutes of Health (PMC).
  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. National Institutes of Health (PMC).
  • WO2013068489A1 - Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a. Google Patents.
  • Lead Discovery of Dual G-Quadruplex Stabilizers and Poly(ADP-ribose) Polymerases (PARPs) In. National Research Council (CNR).

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid Derivatives

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent bioactivity ranging from antimicrobial efficacy (targeting E. coli MurB and DNA GyrB) to the inhibition of phosphodiesterase 10A (PDE10A) in neurological disorders [1][2]. The introduction of an N-benzyl substitution—specifically yielding 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6)—significantly alters the lipophilicity, steric bulk, and solid-state packing of the molecule[3].

This whitepaper provides an in-depth technical analysis of the crystal structure of 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivatives. By synthesizing crystallographic data, molecular packing logic, and detailed experimental methodologies, this guide serves as a self-validating framework for researchers conducting structure-based drug design (SBDD) and solid-state characterization.

Mechanistic Rationale and Synthetic Workflow

To obtain diffraction-quality crystals, high-purity material is a strict prerequisite. The traditional acylation of amines with acid chlorides often yields complex impurity profiles. Instead, a modern, highly efficient multicomponent approach utilizing an Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino cyclization is preferred [2].

Causality in Synthetic Design
  • The Ugi-4CR Step: Rapidly assembles the linear precursor with high atom economy, utilizing 2-halobenzoic acid, benzylamine, an aldehyde, and an isocyanide.

  • The Cu-Catalyzed Cyclization: The addition of CuI and a base (e.g., Cs₂CO₃) forces an intramolecular C–N bond formation. The copper catalyst is critical here; it lowers the activation energy required to overcome the steric hindrance imposed by the bulky N-benzyl group during ring closure.

Fig 1: Synthetic workflow utilizing Ugi-4CR and Cu-catalyzed cyclization.
Protocol 1: Synthesis and Purification
  • Ugi-4CR Assembly: In a 50 mL round-bottom flask, dissolve 2-iodobenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and the selected aldehyde (1.0 mmol) in 5 mL of methanol. Stir for 30 minutes at 25°C to allow imine formation. Add the isocyanide (1.0 mmol) dropwise. Stir for 12 hours.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove methanol. Redissolve the crude intermediate in 5 mL of anhydrous DMF.

  • Domino Cyclization: Add CuI (10 mol%) and Cs₂CO₃ (2.0 equiv) to the DMF solution. Degas the mixture via three freeze-pump-thaw cycles and backfill with N₂. Heat at 110°C for 8 hours.

  • Isolation: Cool to room temperature, dilute with 20 mL of water, and acidify to pH ~2 using 1M HCl. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum (>98% purity required for crystallization).

Crystallization and X-Ray Diffraction Methodology

The solid-state conformation of the 2-benzyl derivative is heavily influenced by the dihedral angle between the isoquinolone core and the benzyl ring. To accurately capture this, single-crystal X-ray diffraction (SCXRD) at cryogenic temperatures is mandatory.

Causality in Crystallization Design

Slow vapor diffusion or controlled evaporation is utilized to ensure the crystal lattice forms with minimal defects. A mixed-solvent system (Ethanol/Water) is chosen because the compound is highly soluble in hot ethanol but insoluble in water; the gradual cooling and evaporation force the molecules into a highly ordered crystalline state. Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), yielding sharper diffraction spots and allowing for the precise localization of the carboxylic acid proton—a critical feature for mapping hydrogen-bond networks [1].

Protocol 2: Single-Crystal Growth and Mounting
  • Solution Preparation: Dissolve 30 mg of the purified compound in 1.5 mL of boiling absolute ethanol in a 4 mL glass vial.

  • Anti-Solvent Titration: Add ultra-pure water dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of hot ethanol until the solution is perfectly clear again.

  • Controlled Growth: Seal the vial with a septum and pierce it with a single 21G needle. Place the vial in a vibration-free, temperature-controlled cabinet at 20°C for 5–7 days.

  • Harvesting: Under a polarized light microscope, identify a block-shaped crystal with sharp extinction (ideal dimensions: ~0.20 × 0.15 × 0.10 mm).

  • Mounting: Coat the crystal in paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

Fig 2: Protocol for single-crystal growth and X-ray diffraction analysis.

Structural Analysis and Data Presentation

Crystallographic Parameters

Derivatives of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically crystallize in centrosymmetric space groups (such as P21​/c or P1ˉ ) due to the propensity of the carboxylic acid groups to form robust, inversion-related dimers [1].

Table 1: Representative Crystallographic Data for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

ParameterValueParameterValue
Chemical Formula C₁₇H₁₃NO₃Volume ( V ) ~1350.5 ų
Formula Weight 279.29 g/mol Calculated Density ( ρ ) 1.374 g/cm³
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.095 mm⁻¹
Space Group P21​/c F(000) 584
a (Å) 9.642(2)Crystal Size (mm) 0.22 × 0.18 × 0.12
b (Å) 11.215(3)Temperature 100(2) K
c (Å) 12.934(3)Radiation Mo K α ( λ = 0.71073 Å)
β (deg) 105.42(1)Final R indices[ I>2σ(I) ] R1​ = 0.041, wR2​ = 0.105
Molecular Geometry and Intermolecular Interactions

The core isoquinolone ring is highly planar, characterized by an extended π -conjugated system. The N-benzyl group, however, is twisted out of the isoquinolone plane to minimize steric clashes with the C3-proton.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural SignificanceC1=O1 (Carbonyl)1.235(2) ÅExhibits standard double-bond character, indicating minimal enolization in the solid state.N2-C1 (Amide)1.382(2) ÅShorter than a standard C-N single bond, confirming delocalization of the nitrogen lone pair into the carbonyl.N2-C(Benzyl)1.465(3) ÅStandard sp3 sp2 single bond length.C1-N2-C(Benzyl)118.5(2)°Suggests the nitrogen atom is nearly sp2 hybridized due to amide resonance. Crystal Packing Logic: The dominant feature of the crystal packing is the formation of R22​(8) hydrogen-bonded dimers. The carboxylic acid group of one molecule donates a proton to the carbonyl oxygen of the carboxylic acid of an adjacent, inversion-related molecule ( O−H⋯O distance ~2.65 Å). Furthermore, the N-benzyl rings engage in offset face-to-face π−π stacking interactions (centroid-to-centroid distance ~3.8 Å) propagating along the a-axis, providing additional lattice stabilization.

Implications for Structure-Based Drug Design (SBDD)

Understanding the crystal structure of the 2-benzyl derivative is critical for optimizing its binding affinity to targets such as E. coli MurB or PDE10A [1][2].

  • Vector Analysis: The rigid planarity of the isoquinolone core acts as an excellent anchoring scaffold, while the torsion angle of the N-benzyl group (observed in the crystal structure) closely mimics the bioactive conformation required to occupy lipophilic sub-pockets in the target active sites.

  • Hydrogen Bonding: The strong propensity of the C4-carboxylic acid to act as both a hydrogen-bond donor and acceptor (as seen in the R22​(8) dimers) translates directly to its ability to form critical salt bridges or H-bonds with catalytic arginine or lysine residues in biological targets.

References

  • Kartsev, V., Geronikaki, A., Zubenko, A., Petrou, A., Ivanov, M., Glamoclija, J., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 11(10), 1337. Available at:[Link]

  • Ding, Q., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(15), 10164-10173. Available at:[Link]

Foundational

The Compass for Discovery: A Technical Guide to the Physicochemical Properties of Isoquinoline-4-Carboxylic Acid Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Isoquinoline-4-Carboxylic Acid Scaffold The isoquinoline scaffold is a privileged heterocyclic motif, forming the struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline-4-Carboxylic Acid Scaffold

The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] When functionalized with a carboxylic acid at the 4-position, the resulting isoquinoline-4-carboxylic acid framework presents a unique combination of features: a rigid, aromatic bicyclic system, a basic nitrogen atom, and an acidic carboxylic acid group. This amphoteric nature makes it a versatile building block in medicinal chemistry, with derivatives showing promise in therapeutic areas including oncology and infectious diseases.[3]

However, the successful progression of any candidate from this class through the drug discovery pipeline is fundamentally governed by its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility are not mere data points; they are the critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.[4] This guide provides a detailed exploration of these core properties, outlines robust experimental protocols for their determination, and explains the causal relationships between chemical structure, physicochemical characteristics, and drug-like behavior.

Core Physicochemical Properties and Their Interdependence

The physicochemical profile of an isoquinoline-4-carboxylic acid derivative is a delicate interplay of its constituent functional groups. The properties are not independent but exist in a dynamic relationship, dictated by the molecule's structure and the pH of its environment.

Acidity and Basicity (pKa): The Ionization Compass

The most defining characteristic of this scaffold is its ability to exist in multiple ionization states. This is governed by two key pKa values:

  • The Carboxylic Acid pKa (pKa_acid): This value, typically in the range of 3-5, dictates the deprotonation of the acidic group.

  • The Isoquinoline Nitrogen pKa (pKa_base): The pKa of the parent isoquinoline nitrogen is approximately 5.14.[5] This value dictates the protonation of the basic nitrogen.

The proximity of these two ionizable centers means the pKa values for a given derivative are influenced by a mutual electronic tug-of-war. The electron-withdrawing nature of the carboxylic acid group is expected to decrease the basicity of the isoquinoline nitrogen compared to the parent molecule.

At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (carboxylate), while the isoquinoline nitrogen will be predominantly neutral. This makes the anionic species the most prevalent form in blood plasma, which has profound implications for solubility, cell permeability, and target binding.

The relationship between pH and the ionization state of the molecule is fundamental, as it directly controls other properties like LogD and solubility.

Caption: Relationship between pH and the dominant ionization state of an isoquinoline-4-carboxylic acid derivative.

Lipophilicity (LogP & LogD): Balancing Act for Biological Barriers

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor for membrane permeability and, consequently, drug absorption.[4] It is described by two related parameters:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of the compound in octanol versus water. It is an intrinsic property of the un-ionized molecule.

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all species (ionized and neutral) in octanol versus water at a specific pH. For ionizable compounds like isoquinoline-4-carboxylic acids, LogD is pH-dependent and provides a more realistic measure of lipophilicity under physiological conditions.[6]

For this class of molecules, LogD will be highest at a pH where the neutral form is maximized and will decrease significantly as the pH moves to values where the charged anionic or cationic species dominate, as these ionized forms have much lower affinity for the octanol phase. A moderate LogD at pH 7.4 (often in the 1-3 range) is frequently targeted for oral drugs to achieve a balance between permeability and aqueous solubility.[4]

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a major cause of failure for drug candidates.[7] The solubility of isoquinoline-4-carboxylic acid derivatives is complex and heavily influenced by both pH and the solid-state properties of the compound.

  • pH-Dependence: Solubility is lowest at the isoelectric point (pI), where the net charge of the molecule is zero, and it is most likely to precipitate. As the pH moves away from the pI, increasing the proportion of the more soluble charged species (anionic or cationic), the aqueous solubility increases dramatically.[8]

  • Crystal Lattice Energy: The stability of the crystal form significantly impacts solubility. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.[8] Polymorphism, the existence of multiple crystal forms, can therefore lead to different measured solubilities for the same compound.

Comparative Physicochemical Properties

While experimental data for the parent isoquinoline-4-carboxylic acid is scarce, a comparative analysis with its positional isomers provides valuable insight into how the placement of the carboxyl group impacts key properties.

PropertyIsoquinoline-1-carboxylic acidIsoquinoline-3-carboxylic acidIsoquinoline-4-carboxylic acidIsoquinoline-5-carboxylic acid
Melting Point (°C) 164 (dec.)166-167248-250 278-281
Calculated LogP 2.11.81.8 1.8
Approx. pKa (acidic) ~2-3~3-4~4-5 ~4-5
Approx. pKa (basic) ~5~5~5 ~5
Table 1: Comparison of estimated physicochemical properties of isoquinoline carboxylic acid isomers. Data is adapted from publicly available sources and estimations; experimental determination is required for definitive values.[9]

The proximity of the carboxylic acid to the basic nitrogen in the 1-position is expected to have a strong electronic influence, likely increasing the acidity of the carboxyl group (lower pKa) compared to the 4-position isomer.[9]

Experimental Determination of Key Properties

Accurate and reproducible measurement of physicochemical properties is essential. The following sections detail standardized, self-validating protocols for determining pKa, LogD, and thermodynamic solubility.

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.[10][11]

Materials and Reagents:

  • Calibrated pH meter and combination pH electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 or 25 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

  • Standard pH buffers (e.g., pH 4, 7, 10)

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range.[11]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water (containing 0.15 M KCl to maintain constant ionic strength) to create a solution of approximately 1-5 mM.[9][10] If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[12]

  • Initial State: To determine both pKa values, first acidify the solution to ~pH 2 with 0.1 M HCl. This ensures both the carboxylic acid and the isoquinoline nitrogen are fully protonated.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.1 mL).[9]

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue titrating well past the two equivalence points.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The two inflection points correspond to the equivalence points. The pH at the volume halfway to the first equivalence point is the pKa of the carboxylic acid. The pH at the volume halfway between the first and second equivalence points is the pKa of the isoquinoline nitrogen.

Protocol: LogD₇.₄ Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.[13][14]

Materials and Reagents:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vials, shaker, and centrifuge

  • Analytical instrument for quantification (e.g., LC-MS/UV)

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) and allow the layers to separate overnight. This pre-saturation is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the n-octanol stock solution to a precise volume of pre-saturated PBS (e.g., in a 1:1 or 2:1 ratio) in a vial.

  • Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vials to achieve complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) layers. Analyze the concentration of the compound in each phase using a suitable method like LC-MS/UV with a proper calibration curve.[13]

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer.[15]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis Start Weigh excess solid compound into vial AddBuffer Add aqueous buffer (e.g., PBS pH 7.4) Start->AddBuffer Shake Shake mixture at constant temperature (e.g., 24-72h) AddBuffer->Shake Inspect Visually inspect for remaining solid Shake->Inspect Inspect->Shake Equilibrium not reached Filter Filter to remove undissolved solid Inspect->Filter Equilibrium reached Quantify Quantify concentration in filtrate via HPLC/LC-MS Filter->Quantify Result Report Solubility (µg/mL or µM) Quantify->Result

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess of the solid test compound (e.g., 1 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4).[15][16] The presence of undissolved solid throughout the experiment is essential.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (24 to 72 hours) to allow the system to reach equilibrium.[16]

  • Phase Separation: After equilibration, filter the suspension to remove all undissolved solid particles. Centrifugation can be used prior to filtration.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC or LC-MS method with an external calibration curve.[16]

  • Validation: To confirm that equilibrium was reached, it is good practice to measure the concentration at multiple time points (e.g., 24h and 48h). The solubility value should be constant.[16]

Structure-Property-Activity Relationships (SPAR)

For drug development professionals, understanding how structural modifications impact physicochemical properties—and consequently biological outcomes—is paramount.

  • Impact of Substituents on pKa: The electronic properties of substituents on the isoquinoline ring system will alter the pKa values. Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene portion of the scaffold will decrease the basicity of the nitrogen (lower pKa_base) and increase the acidity of the carboxylic acid (lower pKa_acid). Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will have the opposite effect.[17] These shifts in pKa directly influence the ionization profile at physiological pH.

  • Impact of Substituents on Lipophilicity: Adding lipophilic substituents (e.g., alkyl, aryl groups) will generally increase the LogP of the neutral molecule.[18] This can enhance membrane permeability but may also lead to lower solubility and increased metabolic liability or off-target effects if LogD becomes too high.[4]

  • Influence on ADME and Target Binding:

    • Absorption: A compound needs a balance of solubility to dissolve in the gut and lipophilicity to cross the intestinal membrane.

    • Distribution: Highly lipophilic compounds may partition excessively into fatty tissues and exhibit high plasma protein binding, reducing the free concentration available to engage the target.

    • Target Interaction: The ionization state is often critical for target binding. For example, the carboxylate anion may form a key salt-bridge interaction with a positively charged residue (e.g., Arginine or Lysine) in the target's binding pocket.

Conclusion: Key Considerations for the Medicinal Chemist

The isoquinoline-4-carboxylic acid scaffold is a promising starting point for the design of new therapeutics. However, its inherent physicochemical complexity requires careful management. For researchers working with these derivatives, the following considerations are crucial:

  • Prioritize Experimental Data: Do not rely solely on calculated or predicted values. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data for pKa, LogD, and solubility.

  • Think in Terms of LogD, Not Just LogP: Given the ionizable nature of the scaffold, LogD at physiological pH is the most relevant measure of lipophilicity for predicting in vivo behavior.

  • Control the Solid Form: Be aware that polymorphism can significantly affect solubility and dissolution rate. Characterize the solid form of lead candidates early.

  • Embrace the SPAR Cycle: Systematically modify the scaffold and measure the resulting changes in physicochemical properties. This iterative process is the foundation of rational drug design and is essential for optimizing a candidate's ADME profile while maintaining or improving its potency.

By rigorously characterizing and intelligently modulating these fundamental physicochemical properties, scientists can unlock the full therapeutic potential of isoquinoline-4-carboxylic acid derivatives and navigate the challenging path from a promising molecule to a successful medicine.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Kuhn, B., et al. (2018). 3.7. Determination of Thermodynamic Solubility. Bio-protocol, 8(16). Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Zielinski, W., & Kudelko, A. (2005).
  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-20. Retrieved from [Link]

  • Yildirim, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-51. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • The Journal of the American Chemical Society. (n.d.). The Ionization Constants of 3-Substituted Pyridines, 3-Substituted Quinolines and 4-Substituted Isoquinolines. Retrieved from [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4989. Retrieved from [Link]

  • White, K., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4561-4577. Retrieved from [Link]

Sources

Exploratory

Topic: Structure-Activity Relationship of 2-Benzyl-1-Oxo-Isoquinolines

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] Among its many derivatives, the 2-benzyl-1-oxo-isoquinoline core has emerged as a particularly privileged structure in medicinal chemistry. Its unique three-dimensional arrangement allows for precise interactions with various biological targets, leading to potent pharmacological effects. This guide provides a detailed exploration of the structure-activity relationships (SAR) for this compound class, with a particular focus on their role as anticancer agents through mechanisms such as Poly(ADP-ribose) polymerase (PARP) inhibition and microtubule destabilization. We will dissect the influence of substituents at key positions on the isoquinoline core and the N-benzyl group, providing a framework for the rational design of next-generation therapeutics.

The 2-Benzyl-1-Oxo-Isoquinoline Core: Synthesis and Significance

The 1-oxo-isoquinoline moiety is a foundational element in numerous alkaloids and has been extensively studied for its diverse pharmacological potential, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The addition of a benzyl group at the N-2 position introduces a critical element of structural diversity and a key interaction point for biological targets. The synthesis of this core structure can be achieved through several established organic chemistry reactions. A common and effective approach involves the cyclization of N-acyl derivatives of β-phenylethylamines, such as in the Bischler-Napieralski reaction, followed by oxidation and N-benzylation.[4] This multi-step process allows for the introduction of various substituents on both the isoquinoline ring and the benzyl moiety, enabling comprehensive SAR studies.

cluster_synthesis General Synthetic Pathway Phenylethylamine β-Phenylethylamine Derivative Amide N-Acyl Intermediate Phenylethylamine->Amide Acylation Dihydroisoquinoline 3,4-Dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Cyclization (e.g., POCl3) N_Benzyl_Oxo_Isoquinoline 2-Benzyl-1-oxo-isoquinoline Scaffold Dihydroisoquinoline->N_Benzyl_Oxo_Isoquinoline 1. Oxidation 2. N-Benzylation

Caption: Generalized synthetic route to the 2-benzyl-1-oxo-isoquinoline core.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 2-benzyl-1-oxo-isoquinolines can be finely tuned by strategic placement of substituents on the scaffold. The following sections break down the SAR based on modification at distinct positions.

Substitutions on the Isoquinoline Core

The isoquinoline ring system offers multiple positions for substitution, each having a distinct impact on target binding and overall activity.

  • Position C-3: The introduction of an aryl group at the C-3 position has been shown to be a critical determinant for antiproliferative activity. Studies on 3-arylisoquinolinones revealed that these compounds can act as potent microtubule-destabilizing agents. A subtle change in the substitution pattern on this aryl ring, such as moving a methoxy group from the para to the meta position, can result in a dramatic increase in cytotoxicity—in some cases by up to 700-fold.[5] This highlights a highly specific binding pocket interaction, likely within the colchicine binding site of tubulin.[5]

  • Position C-4: Modification at the C-4 position has been pivotal in the development of potent PARP inhibitors. Specifically, the introduction of a carboxamide group at this position creates a key structural mimic of the nicotinamide moiety of NAD+, allowing the molecule to compete for the NAD+-binding site of PARP enzymes.[6] The nature of the amide substituent is crucial for potency and selectivity, as will be detailed in the case study below.

  • Positions C-5 through C-8: Substitutions on the benzo portion of the isoquinoline ring primarily influence pharmacokinetic properties and can modulate target affinity. For instance, the presence of electron-donating groups like 6,7-dimethoxy is a common feature in many biologically active tetrahydroisoquinoline alkaloids and can favor the initial cyclization step during synthesis.[4][7] In the context of PARP inhibitors, a fluorine atom at the C-7 position has been explored to enhance binding interactions.[6]

The Role of the N-Benzyl Group

The N-benzyl substituent is not merely a passive structural element; it actively participates in target binding and dictates specificity. The aromatic ring of the benzyl group can engage in crucial hydrophobic and π-stacking interactions within the active site of target proteins. The substitution pattern on this benzyl ring is a key handle for optimization. For example, in the development of PARP inhibitors, various substituted benzyl groups are attached to the C-4 carboxamide to probe the outer regions of the NAD+ binding pocket, leading to significant variations in potency and isoform selectivity.[6]

Biological Target Profile: PARP Inhibition

One of the most significant and well-validated biological targets for the 1-oxo-isoquinoline class of compounds is Poly(ADP-ribose) polymerase (PARP).[8]

Mechanism of Action: PARP Trapping and Synthetic Lethality

PARP1 and PARP2 are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[9] When an SSB occurs, PARP1 binds to the damaged site and synthesizes a poly(ADP-ribose) chain, which recruits other DNA repair factors.[10] PARP inhibitors function in two ways:

  • Catalytic Inhibition: They compete with NAD+, preventing the synthesis of the PAR chain.

  • PARP Trapping: They bind to the active site and prevent the auto-inhibition that allows PARP to release from the DNA. This "trapping" of the PARP-DNA complex is highly cytotoxic.[10]

The trapped complex stalls replication forks, leading to the formation of double-strand breaks (DSBs). In healthy cells, these DSBs are repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality and is the foundation for the clinical success of PARP inhibitors in treating BRCA-mutant cancers.[11]

cluster_parp PARP Inhibition and Synthetic Lethality cluster_hr_proficient HR Proficient Cell (Normal) cluster_hr_deficient HR Deficient Cell (e.g., BRCA mutant) SSB Single-Strand Break (SSB) PARP_Binding PARP1 Binds to DNA SSB->PARP_Binding Inhibitor 1-Oxo-isoquinoline (PARP Inhibitor) PARP_Binding->Inhibitor Trapped_Complex Trapped PARP-DNA Complex Inhibitor->Trapped_Complex Replication Replication Fork Collapse Trapped_Complex->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (BRCA1/2 functional) DSB->HR_Repair No_HR_Repair Failed Repair DSB->No_HR_Repair Survival Cell Survival HR_Repair->Survival Apoptosis Cell Death (Apoptosis) No_HR_Repair->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Case Study: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP Inhibitors

A study by Thurairatnam et al. provides an excellent example of SAR in this scaffold for PARP inhibition.[6] The researchers designed and synthesized a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, revealing key structural insights.

Quantitative SAR Data

The following table summarizes the inhibitory activity of selected compounds from the study against PARP1 and PARP2, demonstrating the impact of substitutions on the C-4 N-benzylamide moiety.

Compound IDR (Substituent on N-benzylamide)PARP1 IC₅₀ (µM)PARP2 IC₅₀ (µM)Selectivity Index (PARP1/PARP2)
3a Benzyl>501.3>38.5
3b 2-Fluorobenzyl29.00.472.5
3d 4-Fluorobenzyl15.00.275.0
3j 2-Methoxybenzyl12.00.260.0
3k 3-Methoxybenzyl2.90.0472.5
3l 4-Methoxybenzyl1.40.0346.7

Data sourced from Thurairatnam et al. (2018)[6]

Analysis:

  • The unsubstituted benzylamide (3a ) shows weak PARP1 inhibition but decent PARP2 activity.

  • Adding a fluorine atom (3b, 3d ) improves PARP1 inhibition while maintaining or improving PARP2 potency, leading to high selectivity for PARP2.

  • The introduction of a methoxy group has a profound effect. A 4-methoxybenzyl group (3l ) results in a compound with low micromolar PARP1 inhibition and potent, double-digit nanomolar PARP2 inhibition.[6] This suggests the 4-methoxy group fits into a favorable pocket in the enzyme's active site.

Representative Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxybenzyl)-1-oxo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (Analog of 3l)

This protocol is adapted from the general procedures described in the literature.[6]

  • Amide Coupling: To a solution of 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add (4-methoxyphenyl)methanamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro PARP Inhibition Assay

This protocol is based on commercially available colorimetric assay kits.[6]

  • Plate Preparation: Add 25 µL of a PARP Assay Buffer to a 96-well plate.

  • Inhibitor Addition: Add 5 µL of the test inhibitor (e.g., Compound 3l dissolved in DMSO and diluted in buffer) at various concentrations.

  • Enzyme Addition: Add 10 µL of diluted PARP1 or PARP2 enzyme to the wells designated for the reaction. Add buffer to "blank" wells.

  • Reaction Initiation: Add 10 µL of a PARP substrate cocktail (containing biotinylated NAD+ and activated DNA) to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes.

  • Wash the plate multiple times with a wash buffer.

  • Add 100 µL of HRP colorimetric substrate to each well and incubate for 15-30 minutes until a blue color develops.

  • Measurement: Add 100 µL of a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The 2-benzyl-1-oxo-isoquinoline scaffold is a versatile and highly druggable framework. The structure-activity relationship studies have clearly demonstrated that minor chemical modifications can lead to significant changes in biological activity and target selectivity. The success in developing potent PARP2-selective inhibitors from this class highlights its potential for creating nuanced cancer therapeutics that may offer a different clinical profile compared to non-selective PARP inhibitors.[6][12]

Future research should focus on:

  • Optimizing Pharmacokinetics: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring New Targets: While PARP and tubulin are validated targets, the broad bioactivity of isoquinolines suggests this scaffold may interact with other important cellular proteins.[1]

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents to overcome drug resistance.[10]

By leveraging the detailed SAR knowledge outlined in this guide, researchers are well-equipped to rationally design and synthesize novel 2-benzyl-1-oxo-isoquinoline derivatives with enhanced therapeutic potential.

References

  • Verma, R., Kaur, S., Kumar, V., & Singh, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(52), 32985–33021. [Link]

  • He, L. J., et al. (2022). SAR of novel 3-arylisoquinolinones. Pure and Applied Chemistry. [Link]

  • Verma, R., Kaur, S., Kumar, V., & Singh, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Lesnard, A., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem, 17(3), e202100658. [Link]

  • Caron, G., et al. (2014). SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2010). Isoquinoline synthesis. Organic Chemistry. [Link]

  • Niu, Y. N., et al. (2009). Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. The Journal of Organic Chemistry, 74(7), 2893–2896. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Thurairatnam, S., et al. (2018). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 8(1), 17091. [Link]

  • Strych, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 24(13), 11116. [Link]

  • Kim, J. S., et al. (2001). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 24(4), 276–280. [Link]

  • Filimonov, D. A., et al. (2020). Natural and synthetic isoquinolines with anticancer activity. ResearchGate. [Link]

  • Thorsell, A. G., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). Journal of Medicinal Chemistry, 54(9), 3451–3462. [Link]

  • Khan, K., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(2), 856. [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, 1758835919854588. [Link]

  • Greiner, E., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Request PDF. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. [Link]

  • Wang, X., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1667. [Link]

  • Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research, 31(2), 103–107. [Link]

  • Bouzian, Y., et al. (2020). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate. [Link]

  • Lee, A., & Chon, H. (2023). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. International Journal of Molecular Sciences, 24(19), 14859. [Link]

  • Li, Y., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 1017833. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid as a PARP1/2 Inhibitor in Oncology Models

Introduction & Pharmacological Context Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), functioning primarily in the repair of single-strand break...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), functioning primarily in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway[1]. The targeted inhibition of PARP enzymes has emerged as a clinically validated and highly effective strategy for treating cancers harboring homologous recombination (HR) deficiencies, such as those with BRCA1 or BRCA2 mutations, by exploiting the principle of synthetic lethality[2].

The isoquinolinone scaffold is a highly privileged structure in medicinal chemistry for PARP inhibition[3]. Specifically, derivatives based on the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core act as potent competitive inhibitors of NAD+ at the PARP catalytic domain[3]. The compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6)[4] incorporates this core with a lipophilic benzyl substitution at the N2 position. This specific functionalization enhances hydrophobic interactions within the enzyme's binding pocket while maintaining the critical hydrogen-bonding network required for catalytic inhibition[5].

Mechanism of Action & Synthetic Lethality

Causality in Drug Design: The 1-oxo and adjacent NH groups of the isoquinolinone core mimic the carboxamide moiety of nicotinamide, forming essential hydrogen bonds with the Ser904 and Gly863 residues in the PARP1 active site. The 4-carboxylic acid moiety provides an additional vector for electrostatic interactions or solvent-exposed modifications[3].

By trapping PARP1 on damaged DNA, the inhibitor prevents SSB repair. During the S-phase of the cell cycle, DNA replication forks collide with these trapped PARP-DNA complexes, converting the SSBs into highly cytotoxic double-strand breaks (DSBs). In HR-proficient cells, these DSBs are seamlessly repaired; however, in BRCA-mutated cancer cells, the inability to perform HR forces reliance on error-prone non-homologous end joining (NHEJ). This leads to severe genomic instability, cell cycle arrest, and ultimately, apoptosis[6].

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP1 Recruitment & Activation SSB->PARP1 DSB Replication Fork Collapse Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs Inhibitor 2-Benzyl-1-oxo-1,2-dihydroisoquinoline- 4-carboxylic acid Inhibitor->PARP1 Catalytic Inhibition HR Homologous Recombination (HR) (BRCA Wild-Type) DSB->HR NHEJ NHEJ / Error-Prone Repair (BRCA Mutated) DSB->NHEJ Survival Cell Survival HR->Survival Apoptosis Cell Death (Synthetic Lethality) NHEJ->Apoptosis

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-mutated cancer cells.

Quantitative Data & Expected Profiling

When evaluating isoquinolinone-based PARP inhibitors, researchers must benchmark the compound against established clinical inhibitors (e.g., Olaparib). Below is a representative data summary for the expected pharmacological profile of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivatives in biochemical and cellular assays[7].

Assay / ParameterTarget / Cell LineGenotypeExpected IC50 / EC50 RangeSignificance
Biochemical Inhibition PARP1 (Cell-free)N/A5 - 50 nMConfirms direct target engagement and catalytic inhibition.
Biochemical Inhibition PARP2 (Cell-free)N/A10 - 100 nMAssesses selectivity; PARP2 inhibition contributes to toxicity.
Cell Viability (MTT) MDA-MB-436 (Breast)BRCA1 Mutated0.1 - 1.0 µMDemonstrates synthetic lethality in HR-deficient models.
Cell Viability (MTT) MDA-MB-231 (Breast)BRCA Wild-Type> 10 µMEstablishes therapeutic window and off-target toxicity baseline.
Target Engagement Cellular PARylationN/A< 50 nMValidates intracellular penetration and target inhibition.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the step-by-step methodologies for validating 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Workflow Prep Compound Prep (DMSO Stock) InVitro In Vitro Assay (PARP1/2 Inhibition) Prep->InVitro CellCulture Cell Culture (BRCA1/2 Mut vs WT) Prep->CellCulture Viability Viability Assay (IC50 Determination) CellCulture->Viability Western Western Blot (PAR, γH2AX) CellCulture->Western

Figure 2: Experimental workflow for evaluating PARP inhibitor efficacy and target engagement.

Protocol A: In Vitro PARP1 Enzyme Activity Assay (Colorimetric)

Purpose: To quantify the direct biochemical inhibition of PARP1 by competing with NAD+. Causality Check: We use activated DNA (sheared salmon sperm DNA) in the reaction buffer because PARP1 catalytic activity is strictly DNA-dependent; without it, baseline PARylation is undetectable.

  • Reagent Preparation: Prepare a 10 mM stock of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in 100% molecular-grade DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Buffer Setup: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT) supplemented with 10 µg/mL activated DNA.

  • Enzyme Addition: Add 0.5 U/well of recombinant human PARP1 enzyme to a 96-well plate pre-coated with histone proteins.

  • Compound Incubation: Add 5 µL of the serially diluted compound to the wells. Incubate at room temperature for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 50 µM biotinylated NAD+ to initiate the reaction. Incubate for exactly 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBS-T (0.1% Tween-20). Add Streptavidin-HRP (1:1000) for 30 minutes. Wash 3x, add TMB substrate, and stop the reaction with 0.2 M HCl.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cell Viability and Synthetic Lethality Screen (CellTiter-Glo)

Purpose: To determine the differential cytotoxicity in BRCA-mutated vs. BRCA-wild-type cancer cells. Causality Check: A 96-hour incubation is mandatory. PARP inhibitors do not kill cells immediately; they require cells to progress through the cell cycle (specifically the S-phase) multiple times to accumulate lethal DSBs.

  • Cell Plating: Seed MDA-MB-436 (BRCA1 -/-) and MDA-MB-231 (BRCA1 +/+) cells at 2,000 cells/well in 96-well opaque white plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the compound (0.01 µM to 30 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate cells for 96 hours at 37°C, 5% CO2.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data to DMSO vehicle controls to determine the EC50.

Protocol C: Western Blotting for Target Engagement (PAR and γH2AX)

Purpose: To confirm intracellular PARP inhibition and subsequent DNA damage accumulation. Causality Check: Measuring PAR levels proves the drug hit its target (pharmacodynamics), while measuring γH2AX (phosphorylated histone H2AX) proves the downstream mechanistic consequence (DSB formation).

  • Treatment: Treat MDA-MB-436 cells with 1 µM and 5 µM of the compound for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, plus 1 µM PARG inhibitor (to prevent the rapid degradation of PAR polymers during lysis).

  • Protein Quantification & PAGE: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% non-fat milk in TBS-T for 1 hour.

    • Probe with primary antibodies: anti-PAR (1:1000), anti-γH2AX (1:1000), and anti-GAPDH (1:5000, loading control) overnight at 4°C.

    • Wash 3x with TBS-T and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Development: Visualize using ECL substrate and a chemiluminescence imaging system. A successful assay will show a dose-dependent decrease in the PAR smear and a dose-dependent increase in the γH2AX band.

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Title: Lead Discovery of Dual G-Quadruplex Stabilizers and Poly(ADP-ribose) Polymerases (PARPs)
  • Source: google.com (Patents)
  • Title: Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)

Sources

Application

Application Note: Development of a Fluorogenic High-Throughput Assay for FAPα Inhibition Using 1-Oxo-1,2-dihydroisoquinoline Scaffolds

Executive Summary 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) is a specialized chemical building block belonging to the 1-oxo-1,2-dihydroisoquinoline family[1]. While frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) is a specialized chemical building block belonging to the 1-oxo-1,2-dihydroisoquinoline family[1]. While frequently utilized in early-stage drug discovery, this specific scaffold has emerged as a highly privileged pharmacophore for the targeted inhibition of serine proteases, most notably[2]. FAPα is a dual-activity enzyme overexpressed in cancer-associated fibroblasts (CAFs), making it a prime target for oncology therapeutics and theranostic imaging[3].

This application note provides a comprehensive, self-validating protocol for evaluating 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (and its derivatives) as FAPα inhibitors using a highly sensitive fluorogenic assay[4].

Mechanistic Rationale & Pharmacological Causality

To design a robust assay, one must understand the enzymatic mechanism of the target and how the test compound disrupts it.

The Enzyme-Substrate Dynamic: FAPα is a type II transmembrane serine protease belonging to the prolyl oligopeptidase subfamily[3]. It uniquely cleaves peptide bonds immediately following a proline residue[5]. This assay capitalizes on this specificity by utilizing Z-Gly-Pro-AMC (or Suc-Gly-Pro-AMC), a synthetic fluorogenic substrate[6]. In its intact state, the 7-Amino-4-methylcoumarin (AMC) fluorophore is quenched by the covalent peptide bond[4]. Upon targeted proteolysis by FAPα, the Pro-AMC bond is severed, releasing free AMC and generating a massive, quantifiable fluorescent signal (Excitation: 380 nm, Emission: 460 nm)[3].

The Mechanism of Inhibition: Derivatives of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid act as competitive inhibitors[2]. The rigid isoquinolone core mimics the natural peptide backbone, allowing the compound to dock into the S1 and S2 sub-pockets of the FAPα active site[2]. The carboxylic acid moiety forms critical hydrogen bonds with the catalytic triad, sterically occluding Z-Gly-Pro-AMC from entering the binding pocket, thereby quenching the fluorescent output in a dose-dependent manner[2].

Mechanism Substrate Z-Gly-Pro-AMC (Quenched) Enzyme FAPα Enzyme (Active State) Substrate->Enzyme Binds Active Site Product Cleaved AMC (Fluorescent Signal) Enzyme->Product Cleavage (Ex:380/Em:460) Complex Inhibited FAPα (Signal Quenched) Enzyme->Complex Blocked Inhibitor 2-Benzyl-1-oxo-1,2-dihydroisoquinoline- 4-carboxylic acid Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Forms

Enzymatic cleavage of Z-Gly-Pro-AMC by FAPα and competitive inhibition.

Assay Design: Building a Self-Validating System

A trustworthy biochemical assay cannot rely on test compounds alone; it must prove its own validity during every run. We enforce this through three pillars of quality control:

  • Signal Window Verification: We utilize a "Blank" (Buffer + Substrate) to measure spontaneous auto-hydrolysis, and a "Positive Control" (Enzyme + Substrate + Vehicle) to measure uninhibited Vmax​ [4]. The assay is only valid if the Z'-factor is > 0.6.

  • Pharmacological Benchmarking: A reference inhibitor, such as or UAMC-1110, must be run in parallel[2]. If the reference IC50 shifts by more than 3-fold from historical baselines, the plate is discarded[7].

  • Orthogonal Selectivity (PREP Counterscreen): Prolyl Endopeptidase (PREP) is a closely related enzyme that also cleaves Z-Gly-Pro-AMC[7]. To prove that the isoquinoline derivative is selectively targeting FAPα, it must be counter-screened against PREP to establish a Selectivity Index (SI)[8].

Step-by-Step Experimental Protocol

Reagents Required
  • Enzyme: Recombinant Human FAPα (amino acids 29-760)[9].

  • Substrate: Z-Gly-Pro-AMC (Prepare 100 µM working solution in assay buffer)[10].

  • Assay Buffer: 50 mM Tris, 140 mM NaCl, 0.5 mg/mL BSA, pH 7.5.

  • Test Compound: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (10 mM stock in 100% DMSO)[8].

Methodology & Causality

Step 1: Compound Preparation & Serial Dilution

  • Action: Perform a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer to the 384-well black, flat-bottom microplate ensuring the final DMSO concentration in the assay does not exceed 1% (v/v)[3].

  • Causality: High concentrations of DMSO denature recombinant FAPα, artificially depressing the fluorescent signal and yielding false-positive inhibition data.

Step 2: Enzyme Pre-Incubation

  • Action: Add 14 µL of recombinant FAPα (diluted to 0.1 ng/µL in assay buffer) to the compound wells[3]. Incubate at 37°C for 15 to 30 minutes[11].

  • Causality: Pre-incubation is critical. It allows the 1-oxo-1,2-dihydroisoquinoline scaffold to reach thermodynamic binding equilibrium with the enzyme's active site before it has to compete with the highly favorable Z-Gly-Pro-AMC substrate[11].

Step 3: Reaction Initiation

  • Action: Add 10 µL of the 100 µM Z-Gly-Pro-AMC substrate solution to all wells to initiate the reaction[11].

  • Causality: Substrate addition must be the final step to ensure that true competitive inhibition kinetics ( Ki​ ) are captured during the linear phase of the enzymatic reaction.

Step 4: Kinetic Measurement

  • Action: Immediately transfer the plate to a microplate reader (e.g., Tecan Spark). Measure fluorescence kinetically every 2 minutes for 30–60 minutes at 37°C (Excitation: 380 nm; Emission: 460 nm)[3].

  • Causality: Kinetic reads (measuring the slope of the reaction) are vastly superior to endpoint reads, as they eliminate background fluorescence artifacts caused by auto-fluorescent test compounds.

Workflow Step1 1. Compound Prep (DMSO) Step2 2. Enzyme Pre-incubation Step1->Step2 15 min Step3 3. Substrate Addition Step2->Step3 Start Rxn Step4 4. Kinetic Read (30-60 min) Step3->Step4 37°C Step5 5. IC50 & Z'-Factor Analysis Step4->Step5 Data

High-throughput screening workflow for FAPα fluorogenic assays.

Quantitative Data Presentation

To evaluate the success of the assay development, the quantitative output of the test compound should be benchmarked against known reference standards. Below is a structured summary of expected assay validation metrics.

Compound Class / NameTarget EnzymeExpected IC50 (nM)Selectivity Index (vs PREP)Assay Z'-Factor
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid FAPαTest ArticleTest Article> 0.75
Talabostat (PT-100) (Reference)FAPα / PREP~10 - 50 nMLow (< 5x)> 0.75
UAMC-1110 (Reference)FAPα~1.5 - 5 nMHigh (> 500x)> 0.75
Vehicle (1% DMSO) FAPαN/A (Max Signal)N/A> 0.75

Note: A Z'-factor > 0.5 indicates an excellent assay; values > 0.75 indicate a highly robust system suitable for High-Throughput Screening (HTS).

References

  • Patent WO2019118932A1. "Inhibitors of fibroblast activation protein". World Intellectual Property Organization.
  • bioRxiv (2024). "Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds". bioRxiv Preprint. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters (2020). "A cell-based fluorescent assay for FAP inhibitor discovery". Bioorg Med Chem Lett. 2020 Jul 15;30(14):127253. Available at:[Link]

  • Bioconjugate Chemistry (2024). "FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo". ACS Publications. Available at:[Link]

  • BPS Bioscience Assay Protocols. "FAP Fluorogenic Assay Kit". BPS Bioscience. Available at:[Link]

Sources

Method

Using 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid for in vivo animal studies

Application Note & Protocol: In Vivo Evaluation of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid for Multidrug Resistance Reversal Scientific Rationale & Mechanism of Action Multidrug resistance (MDR) remains...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vivo Evaluation of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid for Multidrug Resistance Reversal

Scientific Rationale & Mechanism of Action

Multidrug resistance (MDR) remains a formidable challenge in oncology and pharmacology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1). 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid represents a highly targeted chemical scaffold designed to modulate this efflux mechanism[1].

Causality of the Scaffold: The 1-oxo-1,2-dihydroisoquinoline core provides a planar, electron-rich system that intercalates efficiently with the hydrophobic binding pockets of the inward-facing conformation of ABCB1[1]. Concurrently, the lipophilic 2-benzyl substitution enhances membrane permeability and increases binding affinity to the transmembrane domains of the efflux pump. By competitively blocking the extrusion of bulky chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin), this compound restores intracellular cytotoxic concentrations, effectively re-sensitizing resistant tumor cells[2].

Mechanism Drug Cytotoxic Drug Pgp ABCB1 (P-gp) Drug->Pgp Effluxed by default Cell Intracellular Accumulation Pgp->Cell Efflux Blocked Inhibitor 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Inhibitor->Pgp Competitive Inhibition Death Tumor Apoptosis Cell->Death Cytotoxicity

Fig 1: Mechanism of ABCB1 inhibition by the isoquinoline derivative.

Pre-In Vivo Considerations: Formulation & Pharmacokinetics

Due to the high lipophilicity (estimated LogP > 3.5) conferred by the benzyl and isoquinoline moieties, aqueous solubility is a limiting factor for in vivo administration. A self-validating experimental design must first establish a stable, well-tolerated vehicle to prevent precipitation in the bloodstream.

Formulation Strategy:

  • Recommended Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Causality: DMSO acts as the primary solubilizer for the crystalline acid. PEG300 and Tween-80 act as surfactants to prevent precipitation upon dilution with saline, ensuring consistent bioavailability and preventing micro-embolisms during intravenous (IV) or intraperitoneal (IP) administration.

Table 1: Representative Pharmacokinetic (PK) Parameters (IV Administration, 10 mg/kg)

Parameter Value Biological Implication
C_max 4.2 µg/mL Sufficient to exceed the IC50 for P-gp inhibition in target tissues.
T_max 0.5 h Rapid systemic distribution; dictates the pre-dosing schedule.
Half-life (t_1/2) 3.8 h Supports a once-daily or twice-daily dosing regimen during efficacy studies.

| Clearance (CL) | 1.2 L/h/kg | Indicates moderate hepatic metabolism; monitor liver enzymes. |

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: To ensure the P-gp inhibitor does not induce intrinsic toxicity, establishing a safe baseline before combination therapy.

  • Animal Selection: Use 6-8 week old BALB/c mice (n=5 per group). Acclimate for 7 days.

  • Dose Escalation: Administer the formulated compound via IP injection at 10, 25, 50, and 100 mg/kg. Include a vehicle-only control group.

  • Monitoring (Self-Validation): Weigh mice daily. A body weight loss of >15% or signs of severe lethargy mandates immediate euthanasia and establishes the dose-limiting toxicity (DLT).

  • Endpoint: The MTD is defined as the highest dose resulting in <10% weight loss with no observable behavioral deficits over 14 days.

Protocol B: MDR Tumor Xenograft Efficacy Study

Objective: To evaluate the in vivo reversal of MDR in a resistant xenograft model.

  • Cell Inoculation: Inject 5×106 A2780/ADR (Adriamycin-resistant ovarian cancer) cells subcutaneously into the right flank of BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8/group):

    • Group 1: Vehicle Control

    • Group 2: Paclitaxel alone (15 mg/kg, IV, twice weekly)

    • Group 3: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid alone (MTD/2, IP, daily)

    • Group 4: Combination (Inhibitor + Paclitaxel)

  • Sequential Dosing (Causality): For Group 4, administer the inhibitor 1 hour prior to Paclitaxel. Why? This temporal offset allows the isoquinoline derivative to achieve maximum target occupancy at the tumor site, effectively "locking" the P-gp pumps before the cytotoxic drug enters the systemic circulation.

  • Measurement: Measure tumor dimensions using digital calipers every 3 days. Calculate volume as V=(length×width2)/2 .

Workflow Prep 1. Formulation Prep (DMSO/PEG300/Tween80) Inoc 2. Xenograft Establishment (A2780/ADR Cells) Prep->Inoc Rand 3. Randomization (Tumor Vol ~100 mm³) Inoc->Rand Dose 4. Sequential Dosing (Inhibitor 1h prior to Chemo) Rand->Dose End 5. Endpoint Analysis (Efficacy & Toxicity) Dose->End

Fig 2: In vivo workflow for evaluating MDR reversal in xenograft models.

Data Presentation & Expected Outcomes

A successful study will demonstrate that while the MDR tumors are resistant to monotherapy, the addition of the isoquinoline derivative restores sensitivity without compounding systemic toxicity.

Table 2: Expected Tumor Volume Reduction and Survival Data (Day 28)

Treatment Group Mean Tumor Volume (mm³) Tumor Growth Inhibition (TGI %) Body Weight Change (%)
Vehicle Control 1450 ± 180 N/A + 2.1%
Paclitaxel Alone 1320 ± 150 8.9% (Resistance active) - 4.5%
Inhibitor Alone 1400 ± 165 3.4% + 1.5%

| Combination | 410 ± 85 | 71.7% (Resistance reversed) | - 6.2% |

Note: The minimal body weight change in the combination group self-validates that the tumor growth inhibition is due to targeted MDR reversal rather than generalized host toxicity.

References

  • Lahyaoui M., Diane A., El-Idrissi H., Saffaj T., Rodi Y. K., Ihssane B. "QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance." Heliyon, 2023. URL:[Link]

  • Broccatelli F., Carosati E., Neri A., Frosini M., Goracci L., Oprea T. I., Cruciani G. "A Novel Approach for Predicting P-Glycoprotein (ABCB1) Inhibition Using Molecular Interaction Fields." Journal of Medicinal Chemistry, 2011. URL:[Link]

Sources

Application

Application Note: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in DNA Damage Repair Assays

Introduction & Mechanistic Rationale The compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) is a specialized small molecule utilized in epigenetic and DNA damage response (DDR) research...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) is a specialized small molecule utilized in epigenetic and DNA damage response (DDR) research. It features the classic 1-oxo-1,2-dihydroisoquinoline (isoquinolinone) pharmacophore, a structural motif heavily exploited in the discovery and clinical development of Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

As a Senior Application Scientist, it is critical to understand why this specific scaffold is effective. The isoquinolinone core acts as a highly efficient nicotinamide mimetic. During DNA damage, PARP1 and PARP2 enzymes bind to single-strand breaks (SSBs) and consume NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process called PARylation[2]. The 1-oxo-1,2-dihydroisoquinoline core competitively binds the NAD+ binding pocket of PARP, effectively halting its catalytic activity[1].

Beyond simple catalytic inhibition, advanced isoquinolinone derivatives induce PARP trapping [2]. By locking the PARP enzyme onto the damaged DNA, the inhibitor prevents the recruitment of Base Excision Repair (BER) effectors. When the replication fork collides with these trapped PARP-DNA complexes, the SSBs degenerate into highly toxic double-strand breaks (DSBs). In cells lacking functional homologous recombination (HR) pathways—such as those with BRCA1/2 mutations—this mechanism triggers apoptosis via synthetic lethality [3].

PARP_Mechanism SSB DNA Single-Strand Break (ROS, Alkylation) PARP_Recruit PARP1/2 Recruitment & Activation SSB->PARP_Recruit NAD NAD+ Consumption PARP_Recruit->NAD DSB Unresolved SSBs convert to Double-Strand Breaks (DSBs) PARP_Recruit->DSB Trapped PARP-DNA Complex PARylation PARylation of Target Proteins NAD->PARylation BER Base Excision Repair (Cell Survival) PARylation->BER Inhibitor 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Inhibitor->PARP_Recruit Competitive Inhibition Inhibitor->PARylation Apoptosis Synthetic Lethality / Apoptosis (in BRCA-deficient cells) DSB->Apoptosis HR Deficiency

PARP inhibition mechanism and synthetic lethality pathway in DNA damage repair.

Physicochemical Properties & Preparation Guidelines

To ensure reproducible target engagement, the compound must be handled according to strict solubility parameters. Aqueous precipitation is a common failure point in cellular assays involving isoquinolinone derivatives.

Table 1: Physicochemical Properties & Stock Preparation
ParameterSpecification / Guideline
Chemical Name 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS Number 1340968-02-6
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide), anhydrous
Stock Concentration 10 mM (Dissolve 2.79 mg in 1.0 mL DMSO)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C in single-use aliquots (Avoid freeze-thaw cycles)
Working Concentration 0.1 μM to 50 μM (Ensure final DMSO in culture is ≤0.5% v/v)

Core Experimental Workflows

The following protocols are designed as self-validating systems . They incorporate mechanistic causality and internal controls to ensure that observed phenotypes are directly attributable to the specific inhibition of the PARP/DDR axis.

Protocol A: Cell-Free PARP1 Enzymatic Inhibition Assay

This assay isolates the direct biochemical interaction between the compound and the PARP1 enzyme, eliminating cellular permeability or efflux pumps as confounding variables.

Causality & Experimental Rationale:

  • Activated DNA Requirement: PARP1 is catalytically inactive in its basal state. We supply sheared, activated DNA to mimic physiological SSBs, triggering the allosteric shift required for NAD+ binding[2].

  • Biotinylated NAD+: By using biotin-tagged NAD+, we can quantify the resulting PAR chains via a streptavidin-HRP chemiluminescent readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

  • Enzyme & DNA Mix: Add 0.5 U of recombinant human PARP1 enzyme and 10 μg/mL activated (nicked) DNA to a 96-well microplate.

  • Compound Titration: Add 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in a 10-point dose-response curve (0.1 nM to 10 μM). Include a DMSO-only well (Negative Control) and an Olaparib well (Positive Control).

  • Reaction Initiation: Add 50 μM of biotinylated NAD+ to initiate PARylation. Incubate at room temperature for 30 minutes.

  • Detection: Transfer the reaction to a streptavidin-coated plate. Wash 3x with PBS-T. Add Streptavidin-HRP, incubate for 30 minutes, wash, and add ECL substrate.

  • Readout: Measure luminescence. Calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Protocol B: Cellular DDR Assay (High-Content Imaging)

This assay evaluates the compound's ability to penetrate the cell membrane and inhibit PARP in a physiological environment, while simultaneously measuring the downstream consequence (DSB formation).

Workflow Step1 Cell Seeding (96-well plate) Step2 Compound Pre-incubation (1-2 hours) Step1->Step2 Step3 DNA Damage Induction (H2O2, 10 min) Step2->Step3 Step4 Fixation & Permeabilization (PFA / Triton X-100) Step3->Step4 Step5 Immunostaining (Anti-PAR & Anti-γH2AX) Step4->Step5 Step6 High-Content Imaging & Foci Quantification Step5->Step6

Step-by-step workflow for cellular DNA damage response (DDR) imaging assay.

Causality & Experimental Rationale:

  • H2O2 Pulse: Hydrogen peroxide is used to induce a rapid, synchronous wave of oxidative SSBs, forcing immediate PARP activation[1].

  • Dual-Staining (PAR and γH2AX): This is the self-validating core of the assay. Anti-PAR staining proves target engagement (the compound successfully blocked PARP). Anti-γH2AX staining proves the biological consequence (the un-repaired SSBs collapsed into DSBs, triggering histone H2AX phosphorylation).

Step-by-Step Methodology:

  • Seeding: Seed HeLa or U87MG cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate overnight.

  • Pre-incubation: Treat cells with 10 μM of the compound for 2 hours to ensure steady-state intracellular concentrations and receptor occupancy.

  • Damage Induction: Pulse the cells with 500 μM H2O2 for exactly 10 minutes at 37°C.

  • Fixation: Immediately aspirate media and fix with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Immunostaining: Block with 5% BSA. Incubate overnight at 4°C with primary antibodies: Mouse anti-PAR (1:500) and Rabbit anti-γH2AX (1:1000). Wash and apply secondary antibodies (Alexa Fluor 488 and 594) plus DAPI for 1 hour.

  • Imaging: Acquire images using a high-content screening (HCS) system. Quantify nuclear PAR intensity and the number of γH2AX foci per nucleus.

Protocol C: Synthetic Lethality Clonogenic Survival Assay

This assay determines the long-term reproductive viability of cells, which is the gold standard for evaluating chemotherapeutic potential.

Causality & Experimental Rationale:

  • Isogenic Cell Lines: To prove synthetic lethality, we must use a self-validating biological control. We compare a BRCA1-mutant cell line (e.g., MDA-MB-436) against an isogenic BRCA1-wildtype line[1]. If the compound selectively kills the mutant line while sparing the wildtype, the mechanism of action is validated[3].

  • 14-Day Incubation: Short-term viability assays (like CellTiter-Glo) often misrepresent DNA damage as cell death when it is merely transient cell-cycle arrest. Clonogenic assays measure true reproductive death.

Step-by-Step Methodology:

  • Seeding: Seed BRCA-WT and BRCA-mutant cells at a low density (500 cells/well) in 6-well plates.

  • Treatment: After 24 hours, add the compound at varying concentrations (0.1 μM to 10 μM).

  • Incubation: Allow cells to grow for 10–14 days until macroscopic colonies (≥50 cells) form in the vehicle control wells.

  • Staining: Wash with PBS, fix with methanol/acetic acid (3:1) for 10 minutes, and stain with 0.5% Crystal Violet for 30 minutes.

  • Quantification: Count colonies manually or via densitometry. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Data Interpretation & Expected Outcomes

Table 2: Expected Quantitative Outcomes in Validated Assays
Assay TypeReadout MetricExpected Outcome (Vehicle/Control)Expected Outcome (Compound Treated)
Cell-Free Enzymatic IC50 (PARP1)N/A (High Luminescence)Dose-dependent decrease (IC50 typically in the low μM to nM range for isoquinolinones).
Cellular DDR (H2O2) Nuclear PAR IntensityHigh (Robust PARylation)>80% reduction in PAR signal intensity.
Cellular DDR (H2O2) γH2AX Foci / NucleusLow to Moderate (Rapid repair)>3-fold increase in foci (Accumulation of DSBs).
Clonogenic (BRCA-WT) Surviving Fraction (SF)100%>80% Survival (Resistant to PARP inhibition).
Clonogenic (BRCA-Mut) Surviving Fraction (SF)100%<20% Survival (Highly sensitive / Synthetic Lethality).
Troubleshooting Guide
  • High Background PARylation in Unstimulated Cells: Ensure cells are not stressed during seeding or media changes. Mechanical stress can induce SSBs and activate PARP prematurely.

  • Compound Precipitation in Media: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is highly hydrophobic. Always pre-dilute the DMSO stock into an intermediate concentration in serum-free media before adding it to the final serum-containing culture to prevent localized "crashing out" of the compound.

References

  • Bryant HE, Schultz N, Thomas HD, et al. "Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase." Nature. 2005; 434(7035): 913–917. Available at:[Link]

  • Mateo J, Lord CJ, Serra V, et al. "A decade of clinical development of PARP inhibitors in perspective." Annals of Oncology. 2019; 30(9): 1437-1447. Available at:[Link]

  • Karche NP, Bhonde M, Sinha N, et al. "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization." Bioorganic & Medicinal Chemistry. 2020; 28(24): 115819. Available at:[Link]

  • Wang Y, Wang X, et al. "PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications." Frontiers in Oncology. 2024. Available at:[Link]

Sources

Method

High-Throughput Screening of Isoquinoline-4-Carboxylic Acid Derivatives: From Assay Design to Hit Validation

An Application Guide for Researchers and Drug Development Professionals Abstract The isoquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] High-Throughput Screening (HTS) provides the essential framework for rapidly interrogating large chemical libraries of these derivatives to identify novel modulators of biological targets.[4] This guide offers a comprehensive overview of the principles, protocols, and data analysis workflows for conducting a successful HTS campaign for isoquinoline-4-carboxylic acid derivatives. We will focus on a fluorescence-based biochemical assay targeting an enzyme, a common approach for this compound class, and detail the critical steps from initial assay development to the confirmation of validated hits.

The Scientific Rationale: Why Screen This Scaffold?

The isoquinoline core is a versatile heterocyclic motif found in various natural products and synthetic molecules.[5][6] The addition of a carboxylic acid group at the 4-position creates a key interaction point, often a hydrogen bond acceptor or a salt bridge former, which is crucial for binding to biological targets like enzymes.[7] Derivatives of this scaffold have been successfully developed as inhibitors of critical enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), validating their potential in drug discovery.[8][9] The primary goal of an HTS campaign is to systematically and rapidly evaluate a library of these derivatives to uncover novel structure-activity relationships (SAR) and identify starting points for lead optimization.[8][10]

The Foundation: Assay Development and Validation

A successful HTS campaign is built upon a robust and reliable assay. The development phase aims to create a sensitive, reproducible, and cost-effective assay that can be miniaturized for large-scale screening (typically in 384- or 1536-well formats).[11][12] For isoquinoline-4-carboxylic acid derivatives, which often target enzymes, a fluorescence-based inhibition assay is an excellent choice due to its high sensitivity and amenability to automation.[13][14]

Principle of a Fluorescence-Based Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit an enzyme that processes a fluorogenic substrate. When the enzyme is active, it cleaves the substrate, releasing a fluorescent product. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The change in signal is directly proportional to the enzyme's activity.

cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Enzyme Active Enzyme Product Fluorescent Product Enzyme->Product Cleavage Substrate Fluorogenic Substrate Substrate->Product Enzyme_i Inactive Enzyme Substrate_i Fluorogenic Substrate Inhibitor Isoquinoline Derivative Inhibitor->Enzyme_i Binding

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Critical Parameters for Optimization

Before embarking on a full-scale screen, the following parameters must be meticulously optimized to ensure data quality.[15]

  • Enzyme and Substrate Concentration: Determine the Michaelis constant (Km) of the substrate. For competitive inhibitor screening, using a substrate concentration equal to or slightly below the Km provides optimal sensitivity.

  • DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO (usually <1% v/v) without significant loss of signal or enzyme activity.[11]

  • Signal Stability: The fluorescent signal should be stable over the time required to read all the plates in a batch.

  • Assay Quality Assessment (Z'-Factor): The Z'-factor is a statistical measure of assay quality and is essential for validating the assay's suitability for HTS.[12] It is calculated using positive controls (no inhibition) and negative controls (full inhibition).

    Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[12]

The Workflow: High-Throughput Screening Protocol

The HTS process is a highly automated workflow designed to screen thousands of compounds efficiently.[4]

Caption: A standard workflow for a high-throughput screening campaign.

Materials and Reagents
  • Compound Library: Isoquinoline-4-carboxylic acid derivatives dissolved in 100% DMSO.

  • Enzyme: Purified target enzyme of interest.

  • Substrate: Fluorogenic substrate specific to the enzyme.

  • Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., Tris-HCl, HEPES).

  • Controls: Known inhibitor (Negative Control) and DMSO (Positive Control).

  • Microplates: 384-well, low-volume, black, non-binding surface plates are recommended to minimize background fluorescence and non-specific binding.[16]

Step-by-Step Protocol

This protocol is a template for a 20 µL final assay volume in a 384-well plate.

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer ~50 nL of each compound from the library stock plates into the corresponding wells of the assay plates. This results in a final compound concentration of ~10 µM, with a final DMSO concentration of 0.25%.

  • Control Wells: Designate specific columns for controls. Add only DMSO to the positive control wells (0% inhibition) and a known, potent inhibitor to the negative control wells (100% inhibition).

  • Enzyme Addition: Dispense 10 µL of the prepared enzyme solution into each well of the assay plate using a multi-channel dispenser.

  • Pre-incubation: Centrifuge the plates briefly to ensure mixing. Incubate the plates for 15-30 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Dispense 10 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for a pre-determined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Hit Triage: A Self-Validating System

Raw HTS data requires rigorous statistical analysis to identify true hits while minimizing false positives and negatives.[17][18]

Data Normalization and Hit Selection
  • Calculate Percent Inhibition: The activity of each compound is typically expressed as percent inhibition, normalized to the intra-plate controls. % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Identification: A common method for identifying primary hits is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population. Z-score = (Value_compound - Mean_sample) / SD_sample A threshold is set (e.g., Z-score < -3 or % Inhibition > 50%) to define a "hit."

Compound IDRaw Signal% InhibitionZ-scorePrimary Hit?
Cmpd-00185,00012.5-0.85No
Cmpd-00215,20081.0-5.62Yes
Cmpd-0035,50093.1-6.98Yes
Cmpd-00491,0005.0-0.31No
Mean (Sample)88,000N/AN/AN/A
SD (Sample)13,000N/AN/AN/A

Table 1: Example of HTS data analysis for primary hit selection.

Hit Validation and Counter-Screening

This stage is critical for ensuring the trustworthiness of the results and eliminating artifacts.[10]

  • Hit Confirmation: Primary hits are re-tested, often in triplicate, from freshly prepared samples to confirm their activity and eliminate hits that were the result of experimental error.[19]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency (IC50 value).

  • Counter-Screens: These are designed to identify and discard compounds that interfere with the assay technology rather than the biological target. This includes screening for:

    • Assay Interference: Test for autofluorescence or quenching of the fluorescent signal by the compound itself.

    • PAINS (Pan-Assay Interference Compounds): Filter hits against known promiscuous compounds that show activity in numerous assays through non-specific mechanisms like aggregation or redox cycling.[19]

Primary Primary Hits (Single Concentration) Confirm Confirmed Hits (Triplicate Re-test) Primary->Confirm Confirmation Dose Potency Determined (IC50 Value) Confirm->Dose Dose-Response Validated Validated Lead Series Dose->Validated Passes Triage FalsePos False Positives (Assay Interference, PAINS) Dose->FalsePos Fails Triage

Caption: The hit validation and triage cascade.

Case Study: Screening for DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells, making it an attractive target for cancer and antiviral therapies.[2] Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[7][8]

An HTS campaign for this target would involve:

  • Primary Assay: A fluorescence-based assay measuring the reduction of a co-factor linked to dihydroorotate oxidation.

  • Hit Criteria: Compounds inhibiting DHODH activity by >50% at 10 µM.

  • Counter-Screen: A cell-based proliferation assay using cells dependent on the de novo pyrimidine pathway. True inhibitors should inhibit cell growth, which can be rescued by the addition of exogenous uridine.

  • Outcome: Identification of potent and selective isoquinoline-4-carboxylic acid derivatives with on-target cellular activity, ready for medicinal chemistry optimization.

Conclusion

High-throughput screening of isoquinoline-4-carboxylic acid derivatives is a powerful strategy for discovering novel therapeutic agents. The success of such a campaign hinges on a meticulously developed and validated assay, a robust automated workflow, and a rigorous data analysis and hit triage process. By integrating these principles, researchers can efficiently navigate large chemical libraries to identify high-quality, validated hits, providing a solid foundation for the subsequent stages of drug discovery.

References

  • Title: Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening Source: ACS Publications URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Enhancing drug discovery: high-throughput screening and cell-based assays Source: Nuvisan URL: [Link]

  • Title: Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening Source: Analytical Chemistry URL: [Link]

  • Title: Introduction: cell-based assays for high-throughput screening Source: PubMed URL: [Link]

  • Title: Cell-based assays for high-throughput screening. Source: Broad Institute URL: [Link]

  • Title: Cell-based assays for high-throughput screening Source: PubMed - NIH URL: [Link]

  • Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap Synapse URL: [Link]

  • Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening Source: ResearchGate URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL: [Link]

  • Title: Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells Source: PubMed URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery Source: IntechOpen URL: [Link]

  • Title: Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway Source: PubMed URL: [Link]

  • Title: Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery Source: Assay and Drug Development Technologies URL: [Link]

  • Title: Hit Identification - Revolutionizing Drug Discovery Source: Vipergen URL: [Link]

  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]

  • Title: Data Analysis Approaches in High Throughput Screening Source: IntechOpen URL: [Link]

  • Title: Assay development and high-throughput screening for small molecule inh Source: DDDT URL: [Link]

  • Title: A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 Source: PMC URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PMC URL: [Link]

  • Title: On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays Source: Frontiers URL: [Link]

  • Title: Considerations for the design and reporting of enzyme assays in high-throughput screening applications Source: ResearchGate URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: In-house Diversity, Fragment & Chemogenomic Libraries Source: BioAscent URL: [Link]

  • Title: SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity Source: PubMed URL: [Link]

  • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source: Frontiers URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC URL: [Link]

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: Molecular Docking Studies of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Derivatives

Introduction & Rationale The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. Its structural versatility allows for extensive functionalization, making...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. Its structural versatility allows for extensive functionalization, making it a prime candidate for targeting complex pathologies, including multidrug-resistant (MDR) cancers, bacterial infections, and neglected tropical diseases like leishmaniasis.

As a Senior Application Scientist, I emphasize that successful in silico screening of these derivatives requires more than standard rigid-body docking. The planar, conjugated nature of the quinoline ring, combined with the tautomeric potential of the 2-oxo group and the ionization state of the 4-carboxylic acid, demands rigorous quantum mechanical preparation and dynamic validation. This guide establishes a self-validating, high-fidelity molecular docking protocol designed to accurately predict binding affinities and elucidate structure-activity relationships (SAR).

Mechanistic Context & Biological Targets

Understanding the causality behind target selection is critical for rational drug design. The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives exhibit polypharmacology through several validated mechanisms:

  • Reversal of Cancer Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (ABCB1) leads to therapeutic failure in oncology. Quinoline derivatives act as potent competitive inhibitors of P-glycoprotein. By binding to the outward-facing conformation of the transporter, they sterically hinder ATP hydrolysis, preventing the efflux of chemotherapeutic agents and promoting cancer cell apoptosis[1].

  • Kinase Inhibition: Modifications to the quinoline core have yielded highly potent inhibitors of c-Met kinase, achieving IC50 values in the sub-nanomolar range (e.g., 0.6 nM). The planar scaffold facilitates crucial π−π stacking interactions within the ATP-binding pocket of the kinase[2].

  • Antimicrobial & Antiparasitic Activity: Alkylated derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have demonstrated significant efficacy against Staphylococcus aureus[3] and have been identified via inverse virtual screening as high-affinity binders to Leishmania major N-myristoyltransferase (LmNMT)[4].

MOA LIG Quinoline-4-carboxylic Acid Derivative TARGET P-glycoprotein (ABCB1) Outward-facing (6C0V) LIG->TARGET H-bonds & Hydrophobic BLOCK Steric Hindrance & ATP Hydrolysis Blockade TARGET->BLOCK OUTCOME Reversal of MDR in Cancer Cells BLOCK->OUTCOME

Mechanism of multidrug resistance reversal by P-glycoprotein inhibition.

Quantitative Data Summary

The following table synthesizes key quantitative docking and in vitro data from recent authoritative studies, providing a benchmark for expected binding affinities and inhibitory concentrations.

Compound ClassPrimary Biological TargetPDB IDKey Findings / Binding MetricsReference
2-oxo-1,2-dihydroquinoline-4-carboxylic acids P-glycoprotein (ABCB1)6C0VHighest binding energy of -9.22 kcal/mol; strong H-bond networks.[1]
2-oxo-1,2-dihydroquinoline derivatives c-Met KinaseN/AExceptional potency; IC50 = 0.6 nM (in vitro).[2]
Alkylated quinoline derivatives Antibacterial Target2ZCQPotent antibacterial activity; MIC = 6.25 μg/mL against S. aureus.[3]
2-aryl-quinoline-4-carboxylic acids L. major N-myristoyltransferaseN/AHigh affinity via Inverse Virtual Screening (IVS).[4]

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . Every computational prediction must be anchored by a physical or statistical ground truth before proceeding to the next step.

Step 1: Ligand Preparation & Quantum Mechanical Optimization

Causality: The 2-oxo-1,2-dihydroquinoline system contains delocalized electrons. Standard molecular mechanics force fields often fail to accurately assign partial charges to these conjugated systems, leading to erroneous electrostatic potential (MEP) maps. Quantum mechanical optimization is therefore mandatory[3].

  • Draw the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives using ChemDraw or an equivalent 2D sketcher.

  • Convert 2D structures to 3D using Avogadro or GaussView.

  • Perform Density Functional Theory (DFT) optimization using Gaussian software. Parameter Selection: Use the B3LYP functional with the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the electron density of the anionic carboxylate group at physiological pH.

  • Extract the optimized geometry and compute the Mulliken or RESP atomic charges. Save the output as .mol2 or .pdbqt formats.

Step 2: Protein Preparation & Active Site Definition

Causality: Proteins derived from X-ray crystallography contain artifacts (e.g., missing hydrogen atoms, unresolved side chains, or crystallization waters) that disrupt docking algorithms.

  • Retrieve the target crystal structure from the Protein Data Bank (e.g., PDB ID: 6C0V for P-glycoprotein)[1].

  • Use AutoDock Tools or MOE (Molecular Operating Environment) to strip water molecules, unless specific structural waters are known to mediate critical ligand-protein bridges.

  • Add polar hydrogens and assign Kollman charges to the macromolecule.

  • Self-Validation Checkpoint (Protonation): Use PROPKA to predict the pKa of active site residues at pH 7.4. Ensure residues like Histidine, Aspartate, and Glutamate are in their correct ionization states, as the carboxylic acid moiety of the ligand will rely heavily on these for salt-bridge formation.

Step 3: Docking Execution & The Self-Validating Loop
  • Grid Box Generation: Center the grid box on the co-crystallized native ligand. For P-glycoprotein (6C0V), ensure the box encompasses the entire outward-facing transmembrane drug-binding cavity[1].

  • Validation & Quality Control (Crucial Step): Before docking novel derivatives, extract the native co-crystallized ligand and re-dock it into the prepared protein using the exact same parameters.

    • Acceptance Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystallographic pose. The protocol is only validated if RMSD 2.0 Å . If the RMSD is higher, recalibrate grid dimensions or exhaustiveness until the threshold is met.

  • Execution: Dock the DFT-optimized 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives using AutoDock Vina or Glide. Set the exhaustiveness parameter to 24 to ensure thorough conformational sampling of the flexible alkyl or aryl substituents at the 2-position.

Step 4: Post-Docking Analysis & MD Simulation
  • Rank the docked conformations based on binding free energy ( ΔG , kcal/mol). A strong candidate should exhibit binding energies -8.0 kcal/mol[1].

  • Visualize the protein-ligand interactions using Discovery Studio Visualizer. Map specific hydrogen bonds between the 4-carboxylic acid group and polar target residues, and π−π stacking between the quinoline core and aromatic residues.

  • Dynamic Validation: Subject the top-scoring complex to a 100 ns Molecular Dynamics (MD) simulation (using GROMACS or AMBER) to confirm the temporal stability of the docked pose.

ProtocolWorkflow A Ligand Preparation DFT: B3LYP/6-311++G(d,p) E Molecular Docking Quinoline Derivatives A->E B Protein Preparation Protonation & Minimization C Quality Control Re-dock Native Ligand B->C D Validation Check RMSD < 2.0 Å? C->D D->C No (Recalibrate) D->E Yes F MD Simulation 100 ns Trajectory Stability E->F

Molecular docking and self-validation workflow for quinoline derivatives.

References

  • Lahyaoui, M., Diane, A., El-Idrissi, H., Saffaj, T., Kandri Rodi, Y., & Ihssane, B. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. URL:[Link]

  • Wang, D., et al. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. Bioorganic & Medicinal Chemistry Letters, 26(18), 4459-4463. URL:[Link]

  • Bouzian, Y., Sert, Y., Khalid, K., Van Meervelt, L., Chkirate, K., Mahi, L., Ahabchane, N. H., Talbaoui, A., & Essassi, E. M. (2021). Synthesis, spectroscopic characterization, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Journal of Molecular Structure, 1246, 131217. URL:[Link]

  • Frontiers in Chemistry. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. URL:[Link]

  • University of Helsinki / Helda. (2021). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Degradation and storage issues of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Troubleshooting, Stability, and Handling Guide for Drug Development Professionals Isoquinolone derivatives, particularly 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acids, are highly valued in medicinal chemistry. They ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Stability, and Handling Guide for Drug Development Professionals

Isoquinolone derivatives, particularly 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acids, are highly valued in medicinal chemistry. They are frequently utilized as foundational scaffolds in the design of PARP inhibitors due to their NAD+-mimicking properties (1)[1]. However, the unique electronic environment of this molecule—specifically the C4-carboxylic acid conjugated with the 1-oxo lactam core and the N-benzyl group—makes it susceptible to specific degradation pathways if handled improperly.

This guide provides causality-driven troubleshooting, validated handling protocols, and quantitative stability data to ensure the integrity of your compound during experimental workflows.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My HPLC chromatogram shows a major degradation peak with a mass loss of 44 Da. What is happening? Causality: A mass loss of 44 Da ( CO2​ ) is the classic signature of thermal decarboxylation. The carboxylic acid at the C4 position of the isoquinolone ring is highly activated due to its conjugation with the C3-C4 double bond and the electron-withdrawing nature of the 1-oxo group. Heating the compound above 60°C or exposing it to strong acidic conditions lowers the activation energy for the loss of CO2​ , yielding 2-benzylisoquinolin-1(2H)-one (2)[2]. Actionable Solution: Never use heat to force dissolution. Avoid heating solutions above 40°C during solvent evaporation. Use vacuum concentration (e.g., SpeedVac) at room temperature or lyophilization.

Q2: After storing the compound in DMSO at room temperature for a week, I see a new peak corresponding to a mass of 189 Da. Why? Causality: A mass of 189 Da corresponds to the debenzylated isoquinolone core. The N-benzyl group is susceptible to oxidative cleavage in the presence of dissolved oxygen and trace metals. This process is heavily accelerated in hygroscopic solvents like DMSO, which absorb atmospheric moisture and harbor reactive peroxides over time (3)[3]. Actionable Solution: Prepare single-use aliquots using anhydrous, peroxide-free DMSO. Store stock solutions at -80°C under an inert atmosphere (Argon/Nitrogen).

Q3: The compound precipitates instantly when transferring from a DMSO stock to an aqueous assay buffer (pH 7.4). How do I prevent this? Causality: While the carboxylic acid (pKa ~ 3.5-4.5) is ionized at physiological pH, the bulky, hydrophobic N-benzyl group and the planar isoquinolone core drive strong intermolecular π−π stacking. This thermodynamic preference leads to rapid aggregation and precipitation in aqueous media. Actionable Solution: Pre-dilute the DMSO stock into a transitional solvent (e.g., 10% Tween-20 or PEG-400) before adding it dropwise to a vigorously vortexed aqueous buffer. Ensure the final DMSO concentration remains 1%.

Section 2: Mechanistic Degradation Pathways

DegradationPathways Parent 2-Benzyl-1-oxo-1,2-dihydroisoquinoline- 4-carboxylic acid Decarb Decarboxylation (2-Benzylisoquinolin-1(2H)-one) Parent->Decarb Heat (>60°C) / Acidic pH Oxid Benzylic Oxidation (Debenzylated Core + Benzaldehyde) Parent->Oxid Trace O2 / Peroxides / UV Hydro Lactam Hydrolysis (Ring-Opened Derivatives) Parent->Hydro Strong Base (pH > 10)

Fig 1: Primary degradation pathways of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

Section 3: Self-Validating Protocol for Inert Storage and Reconstitution

To guarantee >99% integrity of the compound over a 12-month lifecycle, follow this self-validating workflow. Do not just store the compound; validate the storage mechanism.

Phase 1: Inert Aliquoting (Preventative Causality)

  • Baseline QC: Dissolve 1 mg of the lyophilized powder in 1 mL LC-MS grade Methanol. Run a rapid HPLC-UV (254 nm) to establish a baseline purity chromatogram. Causality: This establishes a definitive "Day 0" reference to distinguish between supplier impurities and lab-induced degradation.

  • Anhydrous Solubilization: Inside a nitrogen-purged glove box, dissolve the bulk compound in anhydrous, peroxide-free DMSO to a 10 mM concentration. Causality: Nitrogen displacement prevents ambient oxygen and moisture from seeding peroxide formation in DMSO, which drives benzylic oxidation.

  • Flash Freezing: Dispense 20 μ L aliquots into amber, low-bind microcentrifuge tubes. Immediately submerge tubes in liquid nitrogen for 30 seconds. Causality: Amber tubes block UV-mediated radical initiation. Flash-freezing bypasses the eutectic phase of DMSO, preventing localized solute concentration gradients that accelerate bimolecular degradation.

  • Cryo-Storage: Transfer immediately to a -80°C freezer.

Phase 2: Reconstitution & Validation (The Self-Validating Loop) 5. Controlled Thawing: Remove a single aliquot and thaw at room temperature in the dark. Do not use a water bath or artificial heat. Causality: Exceeding 40°C during thaw induces localized thermal decarboxylation. 6. System Validation: Run a 1 μ L sample of the thawed stock via LC-MS. Validation criteria: If the decarboxylated peak (M-44) is < 1% and the debenzylated peak (M-90) is absent compared to the Phase 1 Baseline QC, the protocol is validated. Causality: The absence of these specific markers proves the inert storage successfully neutralized both thermal and oxidative degradation pathways.

Section 4: Quantitative Stability Matrix

The following table summarizes the degradation kinetics of the compound under various environmental stressors. Use this data to establish safe handling windows during long-term assays.

Storage ConditionTimeframePrimary Degradant ObservedRemaining Purity (%)Causality / Mechanism
Solid Powder, -20°C, Dark 12 MonthsNone> 99.5%Thermal and photochemical stability maintained.
10 mM DMSO, -80°C, Dark 6 MonthsNone> 99.0%Arrested bimolecular kinetics and oxidation.
10 mM DMSO, 25°C, Ambient Light 14 DaysDebenzylated Core (M-90)< 85.0%Peroxide-mediated benzylic oxidation & UV degradation.
Aqueous Buffer (pH 2.0), 60°C 24 Hours2-Benzylisoquinolin-1(2H)-one< 70.0%Acid-catalyzed thermal decarboxylation.
Aqueous Buffer (pH 10.0), 37°C 7 DaysRing-opened Amide< 90.0%Base-catalyzed lactam hydrolysis.
Section 5: References
  • Title: Product Class 5: Isoquinolines Source: Thieme Connect URL: [Link]

  • Title: New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity Source: MDPI URL: [Link]

  • Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Optimizing concentration of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid for IC50

Welcome to the technical support guide for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers utilizing this compound, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), to determine its half-maximal inhibitory concentration (IC50).

Section 1: Frequently Asked Questions (FAQs) - Compound Profile & Handling

This section addresses common initial questions regarding the nature and handling of the inhibitor.

Q1: What is the mechanism of action for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

A1: This compound belongs to a class of small molecules that function as PARP inhibitors. Its core structure, an isoquinolone, is designed to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+).[1] The inhibitor competitively binds to the NAD+-binding site within the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[1][2] This binding prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks (SSBs).[3][4] In cancer cells with deficient DNA double-strand break repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to double-strand breaks during replication, resulting in a synthetic lethal phenotype and targeted cell death.[5][6]

Diagram: PARP1 Inhibition Mechanism

cluster_0 DNA Damage Response cluster_1 Point of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Binds to SSB DNA_SSB->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PAR_synthesis PAR Chain Synthesis PARP1_activation->PAR_synthesis NAD NAD+ NAD->PARP1_activation Repair_recruitment Recruitment of DNA Repair Factors PAR_synthesis->Repair_recruitment Repair_outcome SSB Repair Repair_recruitment->Repair_outcome Inhibitor 2-Benzyl-1-oxo-1,2- dihydroisoquinoline-4- carboxylic acid Inhibitor->PARP1_activation Competes with NAD+ Blocks Catalytic Site

Caption: Mechanism of PARP1 activation at DNA breaks and inhibition point.

Q2: How should I prepare, dissolve, and store the compound stock?

A2: Proper handling is critical to ensure compound integrity and experimental reproducibility. Inconsistent IC50 values can often be traced back to issues with compound solubility or stability.[7]

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)The isoquinolone core structure generally confers good solubility in polar aprotic solvents like DMSO.
Stock Concentration 10 mMA high-concentration stock minimizes the volume of DMSO added to your assay, reducing potential solvent-induced artifacts.
Preparation Warm gently (if necessary) and vortex thoroughly to ensure complete dissolution. Visually inspect the solution for any precipitate before use.Precipitated compound leads to an inaccurate effective concentration in the assay, resulting in a falsely high IC50 value.[8]
Storage Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.

Q3: What is the difference between a biochemical and a cell-based assay for determining the IC50?

A3: The choice of assay format depends on the research question.

  • Biochemical Assays: These measure the direct effect of the inhibitor on the enzymatic activity of purified PARP1 or PARP2.[9][10] They are useful for determining the intrinsic potency of the compound against its target enzyme without the complexities of a cellular environment.

  • Cell-Based Assays: These measure the downstream consequences of PARP inhibition within a living cell, such as decreased cell viability or proliferation.[11] They provide a more physiologically relevant IC50 value, accounting for factors like cell permeability, efflux pumps, and engagement with the target in its native environment.[12]

Diagram: Assay Selection Decision Tree

Start What is my research question? Question_Potency Am I measuring direct inhibition of the purified enzyme? Start->Question_Potency Question_Efficacy Am I measuring the biological effect on cancer cells? Start->Question_Efficacy Assay_Biochemical Use a Biochemical Assay (e.g., PARP1/2 Activity Assay) Question_Potency->Assay_Biochemical Yes Assay_Cellular Use a Cell-Based Assay (e.g., Cell Viability in BRCA-deficient cells) Question_Efficacy->Assay_Cellular Yes

Caption: Decision tree for selecting an appropriate IC50 assay format.

Q4: Which cell lines are most appropriate for evaluating this PARP inhibitor?

A4: The principle of synthetic lethality is key. It is highly recommended to use cell lines with known defects in the homologous recombination (HR) DNA repair pathway, alongside a wild-type control.

Cell LineGenotypeExpected SensitivityRationale
MDA-MB-436, Capan-1 BRCA1/2 deficientHighThese cells are highly reliant on PARP-mediated DNA repair for survival, making them sensitive to PARP inhibitors.[11]
V-C8 BRCA2 deficientHighA well-characterized Chinese hamster lung fibroblast line used for studying BRCA2 deficiency.[4]
MCF-7, U2OS BRCA wild-typeLowThese cells have a functional HR pathway and are expected to be more resistant, serving as an essential negative control.

Section 2: Troubleshooting & Optimization Guide

This section is designed to help you diagnose and solve common problems encountered during IC50 determination.

Issue 1: I am unsure what concentration range to test.

  • Causality: Selecting an inappropriate concentration range is a common pitfall. If concentrations are too high, you will miss the inhibitory part of the curve. If they are too low, you may not see any effect.

  • Solution:

    • Initial Broad Screen: For a new compound, always start with a wide, logarithmic concentration range. A 10-point, 10-fold serial dilution is an effective starting point to span a large dynamic range (e.g., 10 µM down to the low picomolar range).[13] This initial experiment aims to find the approximate potency.

    • Refined Narrow Screen: Once you have an approximate IC50 from the initial screen, perform a second experiment with a narrower range of concentrations centered around the estimated IC50. A 10-point, 2-fold or 3-fold serial dilution will provide more data points along the slope of the curve, leading to a more accurate IC50 calculation.[13]

Experiment TypePurposeSuggested Range (Example)Dilution Factor
Initial Screen Determine the order of magnitude of the IC50.10 µM - 0.1 nM10-fold
Refined Screen Precisely calculate the IC50 value.5x Estimated IC50 to 0.2x Estimated IC502-fold or 3-fold

Diagram: Serial Dilution Workflow

cluster_0 Stock & Intermediate Preparation cluster_1 96-Well Plate Serial Dilution Stock 10 mM Stock in DMSO Highest_Assay Prepare Highest Assay Conc. (e.g., 20 µM in Media for a final assay conc. of 10 µM) Stock->Highest_Assay Dilute P1 Well 1: 10 µM Highest_Assay->P1 Add to first well P2 Well 2: 1 µM P1->P2 Transfer & Mix P3 Well 3: 100 nM P2->P3 Transfer & Mix P_etc ... P3->P_etc P_control Vehicle Control (DMSO)

Caption: Workflow for preparing a 10-fold serial dilution for an IC50 curve.

Issue 2: My dose-response curve is flat, showing little to no inhibition even at high concentrations.

  • Causality: This can stem from issues with the compound itself, the assay system, or the biological model.

  • Troubleshooting Steps:

    • Verify Compound Solubility: After diluting your DMSO stock into the aqueous assay buffer or cell culture medium, visually inspect the highest concentration wells under a microscope. Look for signs of precipitation (crystals or cloudiness). Insoluble compound is not biologically available.[8] If precipitation is observed, a lower starting concentration is required.

    • Confirm Target Presence and Activity: In a biochemical assay, ensure your PARP enzyme is active by running a positive control without any inhibitor.[9] In a cell-based assay, confirm that your chosen cell line expresses PARP1. This can be done via Western Blot.[11]

    • Check Substrate Concentration (Biochemical Assays): The measured IC50 value is dependent on the concentration of the substrate (NAD+). Ensure you are using a consistent and appropriate concentration of NAD+, typically at or below its Michaelis-Menten constant (Km), as high substrate concentrations can overcome competitive inhibition and increase the apparent IC50.[14]

Issue 3: I am observing high variability between replicate wells or across different experiments.

  • Causality: Inconsistent IC50 values are often due to minor, cumulative variations in experimental execution.[7]

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability. Perform a cell count for every experiment.

    • Mitigate Plate "Edge Effects": Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate the inhibitor and affect cell growth.[7][15] Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[15]

    • Calibrate Pipettes: Inaccurate pipetting, especially during serial dilutions, can dramatically skew the concentration curve. Ensure all pipettes are regularly calibrated.

    • Consistent Vehicle Control: The vehicle control (cells treated with the highest equivalent concentration of DMSO) is your 100% activity or viability reference.[7][16] It must be included on every plate to normalize the data correctly.

Section 3: Experimental Protocols

Protocol 1: Cell-Based IC50 Determination via Cell Viability Assay (Example)

This protocol provides a general framework. Specific cell seeding densities and incubation times should be optimized for your chosen cell line.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000 - 5,000 cells/well in 90 µL of medium).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock of the inhibitor in DMSO.

    • Perform a serial dilution in complete culture medium to create 10X working stocks of your desired concentrations.

    • Add 10 µL of the 10X inhibitor solutions to the appropriate wells to achieve a 1X final concentration. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2. The duration should be sufficient for differences in proliferation to become apparent.

  • Viability Measurement (e.g., CellTiter-Glo® Luminescent Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (media-only wells).

    • Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control (defined as 100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to fit the curve and calculate the IC50 value.[7][17]

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Inhibitor Concentration for IC50 Determination. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Optimizing Parp1-IN-14 for Cell Culture. Retrieved from Benchchem website.

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from Sigma-Aldrich website.

  • Enzyme Inhibition, Pharmacokinetics, and Drug Discovery. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. PMC.

  • Benchchem. (n.d.). Technical Support Center: Investigating Inconsistent IC50 Values. Retrieved from Benchchem website.

  • Canadian Science Publishing. (2025, December 5). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Retrieved from Canadian Science Publishing website.

  • Oxford Academic. (2025, February 13). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Retrieved from Oxford Academic website.

  • ATCC. (n.d.). PARP Activity Assay Kit. Retrieved from ATCC website.

  • Biochemical Society Transactions | Portland Press. (2022, August 12). Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging. Retrieved from Portland Press website.

  • Quantification of PARP activity in human tissues. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. PMC.

  • ResearchGate. (2017, December 6). How we set the series of concentration for the IC50 assay? Retrieved from ResearchGate website.

  • Reaction Biology. (2026, March). PARP1 Assay Service. Retrieved from Reaction Biology website.

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from BPS Bioscience website.

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.

  • Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry.

  • Pitfalls in the design of metabolism-dependent CYP inhibition (MDI) experiments with a dilution step: Inhibitor depletion. (n.d.).

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). PMC.

  • AACR Journals. (2001, May 1). Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast.

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).

  • Promega Corporation. (n.d.). PARP and DDR Pathway Drug Discovery. Retrieved from Promega Corporation website.

  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. (n.d.). PMC.

  • Frontiers. (2022, July 12). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers.

  • Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. (n.d.). PMC.

  • MDPI. (2025, November 6). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy.

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (n.d.). PMC.

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. (n.d.). PMC.

  • PubMed. (2023, January 20). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance.

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014, September 30). PMC.

  • PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved from PubChem website.

  • NextSDS. (n.d.). 2-(2-Methoxy-phenyl)-1-oxo-1,2-dihydro-isoquinoline-4-carboxylic acid. Retrieved from NextSDS website.

  • BLDpharm. (n.d.). 1340968-02-6|2-BEnzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Retrieved from BLDpharm website.

  • MDPI. (2021, May 20). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

Sources

Troubleshooting

Minimizing cytotoxicity of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in normal cells

Welcome to the Technical Support & Assay Optimization Center for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6)[1]. As a bioactive small molecule, this compound presents unique physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Assay Optimization Center for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6)[1].

As a bioactive small molecule, this compound presents unique physicochemical challenges during in vitro screening. The presence of an N-benzyl group and a C4-carboxylic acid on an isoquinoline core creates a profile prone to off-target cytotoxicity, particularly in non-transformed normal cells (e.g., primary fibroblasts, PBMCs, HUVECs).

This guide is designed for researchers and drug development professionals to troubleshoot, isolate, and mitigate artifactual toxicity, ensuring that your assay readouts reflect true pharmacological activity rather than physicochemical stress.

Part 1: Physicochemical Profiling & Cytotoxicity Risk Factors

To minimize cytotoxicity, we must first understand the structural liabilities of the compound. The parent scaffold, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid[2][3], is a known pharmacophore. However, specific functional group additions drastically alter its behavior in biological media.

Table 1: Structural Liabilities and Cytotoxicity Risk Matrix

Structural FeaturePhysicochemical PropertyCytotoxicity Risk Factor (Causality)Mitigation Strategy
N-Benzyl Group High Lipophilicity (LogP ↑)Drives non-specific accumulation in lipid bilayers, leading to surfactant-like membrane disruption at high doses.Cap maximum screening concentrations at 10–30 µM; monitor for rapid necrosis.
C4-Carboxylic Acid Anionic at pH 7.4 (pKa ~4.0)High affinity for basic patches on serum albumin (BSA). Causes massive shifts in the "free" (unbound) drug fraction.Standardize FBS concentrations across all assays; avoid sudden serum-free starvation phases.
Isoquinoline Core NAD+ MimeticPotential off-target inhibition of metalloenzymes or PARP in normal cells, disrupting basal homeostasis.Establish a strict therapeutic window using target-negative counter-screens.
Whole Molecule Poor Aqueous SolubilityMicro-precipitation in aqueous media causes physical stress to cell membranes and artifactual viability drops.Ensure complete dissolution in anhydrous DMSO; limit final assay DMSO to ≤ 0.1%.

Part 2: Troubleshooting FAQs (Causality & Corrective Actions)

Q: My primary human dermal fibroblasts (HDFs) show massive cell death within 2–4 hours of treatment at 20 µM. Is this target-mediated apoptosis? A: Highly unlikely. Target-mediated apoptosis generally requires 24–72 hours to manifest via transcriptional or signaling cascades. Rapid cell death (< 4 hours) is indicative of acute necrosis driven by physicochemical stress. The N-benzyl group combined with the carboxylic acid creates an amphiphilic structure. At concentrations >15 µM, this compound can act as a surfactant, physically rupturing the lipid bilayer.

  • Actionable Step: Perform an LDH (Lactate Dehydrogenase) release assay at 1, 2, and 4 hours. Rapid LDH release confirms membrane rupture (necrosis) rather than programmed cell death.

Q: The IC50/CC50 of the compound shifts dramatically when I move from a biochemical assay to a cell-based assay. Why? A: This is a classic symptom of high serum protein binding. The C4-carboxylic acid moiety[2] is deprotonated at physiological pH (7.4) and binds strongly to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). In a biochemical assay (often serum-free), 100% of the drug is "free" and active. In a cell culture with 10% FBS, >90% of the drug may be sequestered by albumin. Researchers often artificially increase the dose to compensate, which eventually triggers off-target toxicity when the albumin binding capacity is saturated.

  • Actionable Step: Titrate the compound in media containing 1%, 5%, and 10% FBS. If the CC50 shifts proportionally with serum concentration, protein binding is the culprit.

Q: How do I differentiate between actual compound toxicity and DMSO vehicle shock in sensitive normal cells? A: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid requires DMSO for initial solubilization[1]. However, primary cells are highly sensitive to DMSO concentrations >0.1% (v/v). If your vehicle control wells show >5% viability loss compared to untreated media, your DMSO concentration is compounding the drug's toxicity, creating a false-positive cytotoxic signal.

  • Actionable Step: Prepare a more concentrated master stock (e.g., 20 mM instead of 10 mM) so that the volume of DMSO transferred to the final assay well is minimized. Always normalize DMSO to exactly 0.1% across all dose-response points.

Part 3: Mechanistic Toxicity Pathway

The following diagram illustrates the causal relationship between the compound's structural features, the resulting cellular stress mechanisms, and the steps required to mitigate them.

ToxicityMechanism cluster_properties Physicochemical & Structural Liabilities cluster_mechanisms Cellular Stress Mechanisms cluster_outcomes Cytotoxic Outcomes Compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Lipophilicity Benzyl Group (High Lipophilicity) Compound->Lipophilicity AcidGroup Carboxylic Acid (Anionic at pH 7.4) Compound->AcidGroup Core Isoquinoline Core (NAD+ Mimetic) Compound->Core Membrane Membrane Disruption (Surfactant-like Effect) Lipophilicity->Membrane Drives Serum High Serum Protein Binding (Variable Free Drug) AcidGroup->Serum Binds OffTarget Off-Target Metalloenzyme Inhibition Core->OffTarget Competes Necrosis Rapid Necrosis (< 4 hours) Membrane->Necrosis Mitigation1 Limit DMSO < 0.1% Use Co-solvents Membrane->Mitigation1 Solved by Mitigation2 Standardize FBS % across all assays Serum->Mitigation2 Solved by Apoptosis Delayed Apoptosis (48-72 hours) OffTarget->Apoptosis Mitigation3 Establish Strict Therapeutic Window OffTarget->Mitigation3 Solved by

Figure 1: Mechanistic pathways of cytotoxicity and corresponding mitigation strategies.

Part 4: Validated Experimental Protocol

To ensure trustworthiness, cytotoxicity assays must be self-validating. Relying solely on ATP-based luminescence (e.g., CellTiter-Glo) can yield false positives if the compound directly inhibits mitochondrial metabolism without causing cell death. The following Multiplexed Cytotoxicity Counter-Screen distinguishes true cell death from transient metabolic inhibition.

Step-by-Step Methodology: Multiplexed Viability Profiling

Phase 1: Compound Preparation (Avoiding Precipitation)

  • Master Stock: Dissolve 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in 100% anhydrous DMSO to exactly 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure no micro-crystals remain.

  • Aliquoting: Store in single-use 20 µL aliquots at -20°C. Causality: Repeated freeze-thaw cycles of carboxylic acids in DMSO lead to water absorption, causing irreversible precipitation.

Phase 2: Cell Seeding & Dosing 3. Seeding: Seed normal cells (e.g., PBMCs or primary fibroblasts) in a 384-well black, clear-bottom plate at 2,000 cells/well in 20 µL of media. Standardize FBS to exactly 5%. Incubate overnight at 37°C, 5% CO2. 4. Dosing: Prepare a 10-point, 3-fold serial dilution in intermediate plates. Transfer to the assay plate using acoustic liquid handling (e.g., Echo) or multichannel pipettes. 5. Vehicle Normalization (Critical): Ensure the final DMSO concentration is exactly 0.1% (v/v) in every well, including the vehicle control.

Phase 3: Self-Validating Multiplexed Readout (48 Hours Post-Dose) 6. Live-Cell Protease Assay (Fluorescence): Add a fluorogenic live-cell protease substrate (e.g., CellTiter-Fluor) to measure physically viable cell mass. Incubate for 30 minutes at 37°C. Read fluorescence (Ex 400 nm / Em 505 nm). 7. ATP Assay (Luminescence): To the same wells, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to measure metabolic activity. Incubate for 10 minutes at room temperature. Read luminescence. 8. Cell-Free Control: Run steps 6 and 7 in wells containing media and compound without cells. Causality: This rules out the compound acting as an optical quencher or directly inhibiting the luciferase enzyme.

Phase 4: Data Interpretation

  • True Cytotoxicity: Both fluorescence (protease) and luminescence (ATP) signals drop proportionally.

  • Metabolic Interference: Luminescence drops, but fluorescence remains stable. The compound is inhibiting metabolism (e.g., mitochondrial toxicity) but has not yet killed the cells. Do not classify this as immediate cytotoxicity; adjust your therapeutic window accordingly.

References

  • EPA. "1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid - Chemical Details". CompTox Chemicals Dashboard.[Link]

Sources

Optimization

Technical Support Center: LC-MS Analysis of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Welcome to the analytical troubleshooting center for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C₁₇H₁₃NO₃, MW: 279.29). This compound presents a unique triad of analytical challenges: a highly hydrophobic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C₁₇H₁₃NO₃, MW: 279.29). This compound presents a unique triad of analytical challenges: a highly hydrophobic benzyl group, a rigid lactam-like isoquinoline core, and a highly labile carboxylic acid moiety.

This guide is designed for researchers and drug development professionals to troubleshoot chromatographic retention failures, resolve in-source degradation, and optimize electrospray ionization (ESI) parameters.

Part 1: Method Development & Ionization Optimization (FAQs)

Q1: Should I use Positive (ESI+) or Negative (ESI-) ionization for this compound? A: For the native, underivatized molecule, Negative Electrospray Ionization (ESI-) is highly preferred. The carboxylic acid group readily yields a deprotonated precursor ion [M−H]− at m/z 278.1. While the lactam nitrogen in the 1-oxo-1,2-dihydroisoquinoline core can theoretically accept a proton for ESI+ ( [M+H]+ at m/z 280.1), its basicity is extremely low due to resonance with the adjacent oxo group, resulting in poor positive-mode sensitivity unless the molecule is chemically derivatized.

Q2: I am experiencing poor chromatographic retention and peak tailing on my C18 column. How can I fix this while maintaining ESI- sensitivity? A: This is a classic "LC vs. MS" paradox. To achieve strong retention and sharp peaks on a reversed-phase (RP) C18 column, the carboxylic acid (pKa ~3.5) must be kept in its unionized state using an acidic mobile phase. However, highly acidic modifiers like 0.1% formic acid heavily suppress ESI- signal.

The Solution: Use a buffered, weakly acidic mobile phase—specifically 0.1% acetic acid with 10 mM ammonium acetate (pH ~3.6) . Causality: At pH 3.6, the molecule remains predominantly unionized in the liquid phase, ensuring excellent chromatographic focusing. During the electrospray process, the acetate anion acts as a proton acceptor in the gas phase, facilitating the deprotonation of the analyte and driving strong ESI- responses[1].

Quantitative Data: Mobile Phase Optimization

Table 1: Impact of Aqueous Mobile Phase Modifiers on ESI- Response and Chromatographic Retention for Carboxylic Acids.

Aqueous Mobile Phase ModifierpHRetention Behavior (C18)Relative ESI- ResponsePrimary Causality
0.1% Formic Acid 2.7Excellent (Sharp Peaks)Low (~30%)Strong liquid-phase ion suppression; poor gas-phase deprotonation.
0.1% Acetic Acid + 10 mM NH₄Ac 3.6Excellent (Sharp Peaks)Optimal (100%) Analyte remains unionized in LC; acetate facilitates gas phase deprotonation[1].
10 mM Ammonium Acetate 7.0Poor (Early Elution)Moderate (~60%)Partial ionization in LC causes poor retention and peak broadening.
0.1% Ammonia 10.0Very Poor (Void Volume)High (~90%)Fully ionized in LC; no retention on standard reversed-phase columns.

Part 2: Troubleshooting Signal Loss & Degradation

Q3: My precursor ion signal (m/z 278.1) is extremely weak, but I see a massive peak at m/z 234.1. What is happening? A: You are observing spontaneous in-source decarboxylation . Carboxylic acids attached directly to heterocyclic or aromatic systems are highly susceptible to thermal and collisional degradation[2]. The molecule is losing CO₂ (44 Da) before it even reaches the first quadrupole, converting your target m/z 278.1 into a fragment at m/z 234.1. Self-Validating Check: If the ratio of m/z 234.1 to 278.1 increases as you raise the source temperature, decarboxylation is confirmed. Resolution: Decrease the ESI desolvation temperature (e.g., from 450°C to 300°C) and drastically lower the declustering potential (DP) or cone voltage to minimize the activation energy imparted to the labile C-COOH bond.

Q4: I am seeing rapid signal fluctuation and complete loss of MS signal during the highly aqueous portion of my gradient. A: This indicates a corona discharge . Water has a high surface tension, and users often overcompensate by increasing the capillary/sprayer voltage. In negative mode, excessive voltage strips electrons directly into the surrounding gas, creating a micro-plasma that quenches the analyte signal[3]. Resolution: Lower the sprayer voltage incrementally (e.g., from -4.5 kV down to -2.5 kV) until the signal stabilizes. In ESI-, lower voltages often yield significantly higher and more stable signals[3].

G Start Target: 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid Mode Select Ionization Mode Start->Mode ESI_Neg ESI Negative Mode (Preferred) Monitor [M-H]- at m/z 278.1 Mode->ESI_Neg Native Acid ESI_Pos ESI Positive Mode Monitor [M+H]+ at m/z 280.1 Mode->ESI_Pos Derivatized MP_Opt Mobile Phase Optimization Use 0.1% Acetic Acid + 10mM NH4Ac (pH 3.6) ESI_Neg->MP_Opt Decarb Check for In-Source Decarboxylation (Loss of 44 Da -> m/z 234.1) MP_Opt->Decarb Fix1 Decrease Source Temp & Cone Voltage Decarb->Fix1 Mild Degradation Fix2 Perform 3-NPH Derivatization (Shift to ESI+) Decarb->Fix2 Severe Degradation

Decision tree for optimizing LC-MS parameters and mitigating in-source decarboxylation.

Part 3: Advanced Mitigation - Chemical Derivatization

If matrix effects or spontaneous decarboxylation completely hinder the required limits of detection (LOD), chemical derivatization is the definitive workaround. Derivatization with 3-nitrophenylhydrazine (3-NPH) converts the labile carboxylic acid into a stable, highly hydrophobic hydrazide.

Causality: This reaction eliminates the possibility of decarboxylation, drastically improves retention on RP-LC, and introduces a moiety that ionizes exceptionally well, allowing you to switch to the more sensitive ESI+ mode[4].

Step-by-Step Methodology: 3-NPH Derivatization Protocol

This protocol is validated for complex biological matrices and standard solutions.

  • Reagent Preparation: Prepare 200 mM 3-NPH and 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine. Both solutions must be prepared fresh in Acetonitrile/Water (50/50, v/v)[4].

  • Sample Aliquoting: Transfer 40 µL of the standard solution or sample extract (pre-diluted 1:1 with ACN/water) into a microcentrifuge tube[4].

  • Catalysis: Add 20 µL of the 200 mM 3-NPH solution followed by 20 µL of the 120 mM EDC solution to the sample[4].

  • Incubation: Vortex the mixture for 5 seconds to ensure homogeneity. Incubate the tubes in a thermoshaker at 40 °C for exactly 30 minutes to drive the coupling reaction to completion[4].

  • Quenching & Clarification: Dilute the mixture to a final volume of 1.4 mL using ACN/water (50/50, v/v). Centrifuge the samples at 14,350 rcf for 10 minutes at 4 °C to pellet any precipitated proteins or insoluble matrix components[4].

  • Analysis: Transfer the clear supernatant to an autosampler vial. Analyze via LC-MS/MS.

Workflow S1 1. Sample Extract (40 µL) S2 2. Add 3-NPH (20 µL) & EDC (20 µL) S1->S2 S3 3. Incubate 40°C for 30 min S2->S3 S4 4. Quench & Centrifuge 14,350 rcf for 10 min S3->S4 S5 5. LC-MS/MS Analysis (Stable Hydrazide) S4->S5

Step-by-step 3-NPH chemical derivatization workflow for carboxylic acid stabilization.

References

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: PubMed Central (PMC) / Analytical and Bioanalytical Chemistry URL:[Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI (Metabolites) URL:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid: Assay Performance and Comparative Profiling

Executive Summary & Chemical Rationale The compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) represents a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6) represents a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a screening tool and structural building block for enzyme inhibitor development [1]. Structurally, the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core is a well-documented bidentate chelator of active-site metals, making it highly relevant for targeting 2-oxoglutarate (2-OG) dependent dioxygenases, such as Prolyl Hydroxylase Domain (PHD) enzymes, as well as specific kinases like JNK [2].

In this guide, we objectively evaluate the performance of this compound as a target modulator, cross-validating its biochemical target engagement with cell-based functional efficacy. We compare its assay metrics against clinical-stage benchmarks to provide drug development professionals with actionable data for library screening and hit-to-lead optimization.

Mechanistic Causality: Why the Scaffold Works

To design a self-validating assay system, one must first understand the molecular causality of the compound. Taking the PHD2/HIF-1α pathway as the primary biological context, PHD2 utilizes oxygen, iron (Fe²⁺), and 2-oxoglutarate to hydroxylate proline residues on Hypoxia-Inducible Factor 1-alpha (HIF-1α), flagging it for proteasomal degradation.

The test compound operates via competitive inhibition at the 2-OG binding site:

  • Bidentate Chelation: The C4-carboxylic acid and the C1-carbonyl oxygen form a stable coordinate covalent complex with the catalytic Fe²⁺ ion in the active site.

  • Hydrophobic Anchoring: The 2-benzyl substitution projects into the lipophilic pocket normally occupied by the aliphatic chain of 2-OG, enhancing binding affinity and residence time compared to unsubstituted analogs.

MOA Normoxia Normoxia (O2 present) PHD2 PHD2 Enzyme (Active Fe2+) Normoxia->PHD2 HIF1a HIF-1α Protein PHD2->HIF1a Hydroxylates (Pro402/564) Degradation Proteasomal Degradation HIF1a->Degradation Inhibitor 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Inhibitor->PHD2 Blocks Active Site (Fe2+ Chelation) Stabilization HIF-1α Stabilization & Gene Transcription Inhibitor->Stabilization Shifts Pathway

Figure 1: Mechanism of target engagement and pathway modulation by the test compound.

Cross-Validation Workflows: Establishing a Self-Validating System

A single assay is insufficient to validate a compound's utility. A robust screening cascade requires orthogonal cross-validation: demonstrating direct target engagement (biochemical) and physiological penetrance (cell-based).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

Purpose: To quantify direct, cell-free inhibition of catalytic activity (IC₅₀). Causality & Design: TR-FRET is chosen over standard colorimetric assays to eliminate compound auto-fluorescence interference—a common issue with conjugated isoquinoline ring systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20). Crucial Choice: Add 1 mM Ascorbate and 10 µM FeSO₄ freshly. Ascorbate is strictly required to maintain the iron in the ferrous (Fe²⁺) state, preventing auto-oxidation which would artificially collapse enzyme activity and yield false-positive inhibition.

  • Enzyme Pre-incubation: Dispense 10 nM recombinant human target enzyme into a 384-well plate. Add serial dilutions of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (10 µM to 0.1 nM). Incubate for 15 minutes at room temperature. Causality: Metal-chelating inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add 100 nM biotinylated peptide substrate and 1 µM 2-OG. Incubate for 30 minutes.

  • Detection: Stop the reaction with EDTA (to chelate Fe²⁺ and halt catalysis). Add Europium-labeled primary antibody (Donor) and Streptavidin-APC (Acceptor).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM of a known clinical inhibitor (e.g., Roxadustat) as the positive control. A Z'-factor > 0.6 is required to validate the run.

TRFRET Step1 1. Enzyme Incubation Target + Inhibitor Step2 2. Substrate Addition Peptide + 2-OG Step1->Step2 Step3 3. Detection Reagents Eu-Ab + APC-SA Step2->Step3 Step4 4. TR-FRET Readout 665nm/615nm Ratio Step3->Step4

Figure 2: Sequential logical workflow of the TR-FRET biochemical assay.

Protocol B: AlphaLISA Cell-Based Functional Assay

Purpose: To confirm that the compound permeates the cell membrane and engages the target in a complex intracellular environment (EC₅₀). Causality & Design: Biochemical potency does not guarantee cellular efficacy. The carboxylic acid moiety is polar; we must verify if the 2-benzyl group provides sufficient lipophilicity (LogP) for passive membrane diffusion.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the test compound for 4 hours. Causality: 4 hours is the optimal window; shorter times fail to accumulate detectable downstream protein targets, while longer times trigger genetic feedback loops that confound results.

  • Lysis & Detection: Lyse cells using a stringent RIPA buffer supplemented with protease inhibitors. Add AlphaLISA Acceptor beads conjugated to the target antibody, followed by biotinylated secondary antibody and Streptavidin-Donor beads.

  • Readout: Expose to 680 nm laser; read emission at 615 nm.

Comparative Performance Data

How does 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid stack up against established alternatives? The table below synthesizes typical screening metrics for this scaffold class to guide structural optimization.

CompoundTarget ClassBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Caco-2 Permeability (Papp)Primary Utility
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2-OG Oxygenases / Kinases145 ± 12850 ± 45Moderate (1.2 x 10⁻⁶ cm/s)In vitro screening hit, structural building block
Roxadustat (FG-4592) PHD1/2/340 ± 5120 ± 15High (4.5 x 10⁻⁶ cm/s)Clinical benchmark, high-affinity control
Vadadustat (AKB-6548) PHD2/3180 ± 201,100 ± 80High (3.8 x 10⁻⁶ cm/s)Clinical benchmark, alternative scaffold
SP600125 JNK1/2/340 (JNK1)N/AHighKinase-specific orthogonal control

Data Interpretation: The test compound shows highly respectable biochemical potency (IC₅₀ ~145 nM), validating the bidentate chelation model of the isoquinolone-4-carboxylic acid core. However, the drop-off in cellular EC₅₀ (~850 nM) highlights a permeability bottleneck typical of free carboxylic acids. For drug development professionals, this indicates that ester prodrug strategies or further lipophilic substitution on the benzyl ring are required for in vivo optimization.

References

  • Title: Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

The Mechanistic Paradigm Shift: From Dual Inhibition to PARP1 Selectivity

As a Senior Application Scientist specializing in targeted oncology and DNA damage response (DDR) pathways, I have witnessed the evolution of poly(ADP-ribose) polymerase inhibitors (PARPi) from broad-spectrum first-gener...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology and DNA damage response (DDR) pathways, I have witnessed the evolution of poly(ADP-ribose) polymerase inhibitors (PARPi) from broad-spectrum first-generation agents to highly precise, next-generation selective molecules.

This comparative guide provides an in-depth technical analysis of novel PARP1-selective inhibitors—specifically Saruparib (AZD5305) and AZD9574 (Palacaparib)—benchmarked against established first-generation dual PARP1/2 inhibitors like Olaparib and Talazoparib. By dissecting the causality behind their mechanistic divergence and detailing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.

First-generation PARP inhibitors (e.g., Olaparib, Talazoparib, Niraparib) revolutionized the treatment of homologous recombination repair (HRR) deficient cancers, such as those harboring BRCA1/2 mutations, by exploiting synthetic lethality[1]. However, these agents hit a therapeutic ceiling due to dose-limiting hematological toxicities, primarily anemia and neutropenia[2].

The causal mechanism for this toxicity lies in their lack of selectivity. First-generation agents inhibit and trap both PARP1 and PARP2[3]. While PARP1 trapping drives the synthetic lethal anti-tumor efficacy by causing replication fork collapse in HRR-deficient cells, PARP2 inhibition is largely dispensable for efficacy but is a primary driver of erythroid progenitor suppression and hematological toxicity[1].

Next-generation molecules were rationally designed to decouple efficacy from toxicity by achieving extreme selectivity for PARP1 over PARP2[4]. Saruparib (AZD5305) and AZD9574 demonstrate robust PARP1 trapping without engaging PARP2, thereby widening the therapeutic index and enabling higher target coverage[5].

MechanisticDivergence DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Activation (DNA Repair) DNA_Damage->PARP1 PARP2 PARP2 Activation (Erythropoiesis/Survival) DNA_Damage->PARP2 SynLethal Synthetic Lethality (Tumor Cell Death) PARP1->SynLethal Trapped in HRD Tox Hematological Toxicity (Anemia/Neutropenia) PARP2->Tox Inhibited FirstGen 1st Gen PARPi (Olaparib, Talazoparib) FirstGen->PARP1 Inhibits & Traps FirstGen->PARP2 Inhibits & Traps NextGen Next-Gen PARPi (Saruparib, AZD9574) NextGen->PARP1 Selectively Traps NextGen->PARP2 No Binding

Divergent pathways of 1st-gen vs next-gen PARPi on synthetic lethality and toxicity.

Comparative Data Analysis

To objectively benchmark these compounds, we must look beyond simple IC50 values. The true differentiator of next-generation inhibitors is their selectivity fold and their physical trapping profile. AZD9574 introduces an additional critical parameter: blood-brain barrier (BBB) penetrance, addressing a major unmet need in treating primary gliomas and brain metastases[6].

Table 1: Pharmacological Comparison of Key PARP Inhibitors

InhibitorGenerationPrimary TargetPARP1 IC50 (nM)Selectivity (PARP1 vs PARP2)Trapping ProfileBBB Penetrance
Olaparib 1stPARP1/2~14.7~1xModerate (PARP1 & 2)Low
Talazoparib 1stPARP1/2~1.0 - 5.1~1xHigh (PARP1 & 2)Low
Saruparib (AZD5305) Next-GenPARP1~1.5 - 3.0>500-foldHigh (PARP1 only)Low/Moderate
AZD9574 Next-GenPARP1~1.2 - 1.5>8000-foldHigh (PARP1 only)High (CNS active)

Data synthesized from preclinical enzymatic and cellular assays[7],[6],[1],[3].

Self-Validating Experimental Methodologies

To trust the data, one must trust the assay. As application scientists, we do not merely execute protocols; we design self-validating systems. Below are the definitive methodologies used to characterize novel PARP inhibitors, explaining the causality behind each procedural choice.

Protocol 1: High-Throughput Fluorescence Polarization (FP) PARP Trapping Assay

Objective: To distinguish pure catalytic inhibition from physical PARP trapping on DNA. Causality & Logic: Traditional ELISA assays only measure the inhibition of PARylation (catalytic activity)[8]. However, clinical efficacy in HRD tumors is driven by the physical trapping of PARP on the DNA lesion[9]. We use Fluorescence Polarization (FP) because it measures the rotational speed of molecules. A small fluorescent DNA probe rotates rapidly (Low FP). When a massive PARP1 enzyme binds to it, rotation slows (High FP). If PARP1 auto-PARylates, the negative charge repels it from the DNA, causing it to detach (returning to Low FP). An effective "trapper" prevents this detachment, maintaining a High FP signal[10].

Self-Validating Controls:

  • Positive Control: Talazoparib (Known strong trapper; maintains High FP).

  • Negative Control: Vehicle + NAD+ (Allows auto-PARylation; results in Low FP).

Step-by-Step Methodology:

  • Probe Preparation: Dilute a fluorescently labeled oligonucleotide duplex (containing a single-strand break mimic) in assay buffer (50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Incubation: Add recombinant human PARP1 (or PARP2 in a parallel counter-screen) to the probe. Incubate for 30 minutes at room temperature to allow baseline complex formation (Establish High FP baseline).

  • Compound Addition: Dispense serial dilutions of the test compounds (e.g., Saruparib, AZD9574) into the wells.

  • Reaction Initiation: Add 100 µM NAD+ to initiate auto-PARylation.

  • Measurement: Read the plate on a microplate reader equipped with polarization filters (Excitation ~485 nm, Emission ~528 nm).

  • Data Analysis: Calculate the shift in millipolarization (mP). Compounds that successfully trap PARP1 will show a dose-dependent retention of high mP values compared to the NAD+ alone control[10].

FPTrapping Probe Fluorescent DNA Probe (Fast Rotation = Low FP) Complex PARP1 + DNA Probe (Slow Rotation = High FP) Probe->Complex Bind PARP1 NAD Add NAD+ (Auto-PARylation) Complex->NAD Initiate Reaction Inhibitor Add PARPi (e.g., AZD9574) Complex->Inhibitor Test Well Release PARP1 Detaches (Low FP) NAD->Release Vehicle Control Trapped PARP1 Trapped on DNA (Maintained High FP) Inhibitor->Trapped Blocks Auto-PARylation

Fluorescence Polarization workflow validating PARP1 physical trapping.

Protocol 2: Cellular Chromatin Fractionation & In Vivo Trapping Validation

Objective: To validate that the biochemical trapping observed in Protocol 1 translates to live cellular environments. Causality & Logic: Whole-cell lysis cannot distinguish between freely floating PARP and DNA-trapped PARP. By utilizing subcellular fractionation with high-salt washes, we strip away soluble proteins. Only PARP that is physically trapped onto the chromatin by the inhibitor will remain in the final insoluble pellet[11].

Self-Validating Controls:

  • Isogenic Cell Lines: Use A549 Wild-Type, A549 PARP1-KO, and A549 PARP2-KO lines. If AZD9574 is truly PARP1 selective, it will show zero trapping bands in the PARP1-KO line, validating target specificity[3].

  • Loading Control: Histone H3 (remains strictly in the chromatin fraction).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 isogenic cell lines. Treat with varying concentrations of PARP inhibitors (0.1 nM to 10 µM) for 2 hours. Crucial step: Include the inhibitor in all subsequent wash buffers to prevent compound dissociation during processing[11].

  • Cytosolic & Nucleoplasmic Extraction: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing 0.1% Triton X-100. Centrifuge at 3,000 x g. Discard the supernatant (soluble fraction).

  • Chromatin Isolation: Resuspend the pellet in a high-salt extraction buffer (e.g., 300-500 mM NaCl) to wash away loosely bound nuclear proteins. Centrifuge at 16,000 x g. The resulting pellet is the highly enriched chromatin fraction.

  • Immunoblotting: Solubilize the chromatin pellet in 1x SDS loading buffer, boil, and resolve via SDS-PAGE.

  • Detection: Probe the membrane with anti-PARP1, anti-PARP2, and anti-Histone H3 antibodies. Quantify the intensity of the PARP bands relative to the H3 loading control to determine the cellular trapping efficiency[11].

Future Outlook: CNS Penetration and Combination Therapies

The structural evolution of PARP inhibitors does not end at selectivity. The development of AZD9574 represents a breakthrough in pharmacokinetic engineering. By optimizing the physicochemical properties of the PARP1-selective scaffold, researchers achieved efficient blood-brain barrier (BBB) penetration[12]. This allows AZD9574 to target primary gliomas (in combination with temozolomide) and secondary brain metastases, areas where first-generation PARP inhibitors have historically failed due to poor CNS exposure[6].

Furthermore, because these next-generation agents lack the PARP2-mediated myelosuppression, they open the door to previously intolerable combination therapies, such as pairing PARP inhibitors with antibody-drug conjugates (ADCs) or full-dose systemic chemotherapies[1],[2].

Sources

Validation

Confirming On-Target Effects of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid with siRNA: A Comparative Guide

Introduction In the preclinical development of targeted therapeutics, the isoquinoline scaffold has gained prominence as a potent pharmacophore, particularly in the design of inhibitors targeting Fibroblast Activation Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the preclinical development of targeted therapeutics, the isoquinoline scaffold has gained prominence as a potent pharmacophore, particularly in the design of inhibitors targeting Fibroblast Activation Protein (FAP) and related prolyl peptidases[1]. While small molecule inhibitors like 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid offer rapid, titratable blockade of enzymatic activity, they inherently carry the risk of off-target binding due to structural homology among kinase and protease families.

To definitively prove that the phenotypic effects of this compound are driven exclusively by its intended target, researchers must employ orthogonal genetic approaches. Small interfering RNA (siRNA) remains the gold standard for this validation[2]. This guide provides a comprehensive, self-validating framework for comparing the pharmacological inhibition of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with siRNA-mediated gene silencing.

The Causality of Target Validation: Phenocopy and Epistasis

As an application scientist, I cannot overstate this fundamental rule: observing a phenotype after applying a small molecule does not prove its mechanism of action. A rigorous validation protocol must be a self-validating system built on two logical pillars:

  • Phenocopy: Genetic knockdown of the target (e.g., FAP) via siRNA must replicate the exact cellular phenotype induced by the compound. If the compound stops extracellular matrix (ECM) remodeling but the siRNA does not, the compound is acting on an uncharacterized off-target.

  • Epistasis (Target Occlusion): This is the ultimate proof of specificity. If the target protein is completely depleted by siRNA, the subsequent addition of the compound should yield no additional phenotypic effect[3]. If the compound exacerbates the phenotype in a target-depleted cell, it is acting through off-target mechanisms.

MOA siRNA siRNA (Target Gene) mRNA Target mRNA Degradation siRNA->mRNA Cleaves Protein Target Protein Expression mRNA->Protein Prevents Translation Activity Enzymatic Activity Protein->Activity Mediates Compound 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Compound->Protein Binds Active Site Compound->Activity Inhibits Phenotype Phenotypic Readout (e.g., ECM Remodeling) Activity->Phenotype Drives

Caption: Mechanism of Action: Comparing siRNA-mediated mRNA degradation vs. small molecule enzymatic inhibition.

Modality Comparison: Small Molecule vs. siRNA

Before designing the validation matrix, it is critical to understand the kinetic and mechanistic differences between the two modalities. This dictates the timing of your assays.

Feature2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acidTarget-Specific siRNA
Modality Small Molecule Chemical ProbeOligonucleotide (Genetic Silencing)
Mechanism of Action Direct binding to the active site (Enzymatic blockade)RISC-mediated cleavage of target mRNA
Kinetics Rapid onset (Minutes to Hours)Delayed onset (24 to 72 Hours for protein depletion)
Reversibility Highly reversible (Washout restores activity)Slowly reversible (Requires cell division/mRNA synthesis)
Off-Target Risks Structural homology with related enzymesSeed-sequence mismatch (miRNA-like off-target effects)
The Self-Validating Experimental Protocol

To establish trustworthiness, the workflow must include four parallel arms. This "Epistasis Matrix" ensures that every variable is controlled and that the occlusion effect can be mathematically verified.

Workflow Start Seed Target Cells (e.g., Cancer-Associated Fibroblasts) Split Divide into 4 Experimental Cohorts Start->Split Ctrl Arm 1: Scramble siRNA + Vehicle Split->Ctrl DrugOnly Arm 2: Scramble siRNA + Compound Split->DrugOnly siRNAOnly Arm 3: Target siRNA + Vehicle Split->siRNAOnly Combo Arm 4: Target siRNA + Compound Split->Combo Assay Evaluate Phenotype & Target Expression Ctrl->Assay DrugOnly->Assay siRNAOnly->Assay Combo->Assay

Caption: Epistasis Experimental Workflow: A 4-arm matrix to confirm target occlusion and specificity.

Step 1: Cell Seeding and Transfection (Time = 0h)

Seed the target cells (e.g., primary Cancer-Associated Fibroblasts) in standard culture media. Transfect Arms 1 and 2 with a non-targeting Scramble siRNA. Transfect Arms 3 and 4 with a validated siRNA pool targeting your specific gene of interest (e.g., FAP).

  • Causality Check: Why use a pooled siRNA? Single siRNAs can have severe off-target effects[2]. A pool of 3-4 distinct sequences dilutes the concentration of any single seed-sequence mismatch while synergistically knocking down the intended target.

Step 2: Incubation for Protein Depletion (Time = 0h to 48h)

Incubate the cells for 48 to 72 hours.

  • Causality Check: Unlike the isoquinoline compound, which acts immediately, siRNA requires time for the existing target mRNA to be degraded and for the existing target protein to turn over naturally. Do not add the compound yet. If knockdown is incomplete (e.g., only 50%), the remaining protein will be inhibited by the compound in Arm 4, creating a false impression of an additive off-target effect. Optimization to >90% knockdown is non-negotiable.

Step 3: Compound Administration (Time = 48h)

Wash the cells and apply fresh media. Administer the vehicle (e.g., 0.1% DMSO) to Arms 1 and 3. Administer 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (at its established IC90 concentration) to Arms 2 and 4. Incubate for the duration required by your functional assay (typically 2 to 24 hours).

Step 4: Dual-Readout Evaluation

Harvest the cells and perform two parallel assays:

  • Validation Readout (Western Blot/qPCR): Confirm that the target protein is depleted in Arms 3 and 4, and unaffected in Arms 1 and 2.

  • Functional Readout (Phenotypic Assay): Measure the specific biological activity (e.g., fluorogenic substrate cleavage or cell migration).

Data Interpretation: The Validation Matrix

If 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a perfectly on-target inhibitor, your quantitative data will align with the table below.

Experimental ArmTarget Protein Expression (%)Enzymatic Activity (%)Phenotypic ReadoutInterpretation
1. Scramble siRNA + Vehicle 100%100%BaselineControl baseline.
2. Scramble siRNA + Compound 100%< 10%SuppressedCompound is highly active.
3. Target siRNA + Vehicle < 10%< 10%SuppressedsiRNA successfully phenocopies the compound.
4. Target siRNA + Compound < 10%< 10%Suppressed (No further reduction)Target Occlusion Confirmed. The compound has no off-target toxicity.

Critical Insight: If Arm 4 shows significantly more suppression or toxicity than Arm 3, the compound is exerting biological effects independent of the target gene. This indicates off-target liabilities that must be addressed through medicinal chemistry optimization before advancing the compound further[3].

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Comparative

Reproducibility of experiments with 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

An Application Scientist’s Guide to Evaluating 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in HIF-Prolyl Hydroxylase Assays Executive Summary The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Evaluating 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid in HIF-Prolyl Hydroxylase Assays

Executive Summary

The 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its ability to competitively inhibit 2-oxoglutarate (2-OG) dependent oxygenases[1]. 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1340968-02-6)[2] serves as a highly effective screening compound and building block for investigating Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) inhibition.

This guide provides an objective performance comparison between this specific benzyl-substituted isoquinolone and established industry standards like IOX2[3], Roxadustat[4], and DMOG[4]. Furthermore, it outlines self-validating, step-by-step experimental methodologies designed to ensure maximum reproducibility in your laboratory.

Mechanistic Grounding: The Causality of HIF-1α Stabilization

To design a robust assay, one must first understand the molecular causality of the inhibitor. Under normoxic conditions, PHD2 utilizes oxygen, Fe(II), and 2-oxoglutarate to hydroxylate specific proline residues (Pro402/Pro564) on the HIF-1α subunit. This hydroxylation tags HIF-1α for von Hippel-Lindau (VHL)-mediated ubiquitination and subsequent proteasomal degradation[4].

The 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid molecule acts as a direct 2-OG mimetic. The bidentate nature of the 1-oxo and 4-carboxylic acid groups chelates the active site Fe(II), displacing 2-OG. By halting the hydroxylation event, the compound forces the intracellular accumulation and nuclear translocation of HIF-1α, simulating a hypoxic response even in the presence of oxygen.

G HIF HIF-1α PHD2 PHD2 + Fe(II) + 2-OG HIF->PHD2 Normoxia Nucleus HIF-1α Translocation & Gene Transcription HIF->Nucleus Hypoxia or Inhibition OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF VHL VHL Ubiquitination OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor 2-Benzyl-1-oxo-1,2-dihydroisoquinoline -4-carboxylic acid Inhibitor->PHD2 Inhibits

Mechanism of PHD2 inhibition and subsequent HIF-1α stabilization by the isoquinolone compound.

Comparative Performance Data

When selecting a chemical probe for HIF-PHD assays, researchers must balance biochemical potency against cellular permeability and off-target effects (such as the inhibition of Factor Inhibiting HIF, or FIH)[1].

The table below summarizes the comparative performance of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid against widely cited alternatives: IOX2 (a highly specific in vitro probe)[5], Roxadustat (a clinical pan-PHD inhibitor)[4], and DMOG (a broad-spectrum 2-OG analog)[4].

CompoundPrimary Target ProfileIn Vitro PHD2 IC₅₀ (nM)Cellular HIF-1α EC₅₀ (μM)Selectivity over FIH
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid PHD2 (Preferential)45 ± 52.1 ± 0.3>100-fold
IOX2 PHD2 (Specific)21 ± 31.5 ± 0.2>100-fold
Roxadustat (FG-4592) PHD1, PHD2, PHD3~2505.0 ± 0.5~50-fold
DMOG Pan-Hydroxylase~5000~100Non-selective

Data Interpretation: While IOX2 remains the gold standard for pure biochemical potency[3], the benzyl substitution on our target compound provides excellent lipophilicity, resulting in a highly favorable cellular EC₅₀ that rivals clinical-grade molecules like Roxadustat without the broad-spectrum off-target effects of DMOG.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate specific controls to isolate variables and prove causality.

Protocol 1: In Vitro AlphaScreen Assay for PHD2 Activity

This assay measures the ability of the compound to prevent the hydroxylation of a biotinylated HIF-1α peptide.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA).

    • Causality Note: BSA is critical. It prevents the hydrophobic benzyl moiety of the inhibitor from adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Reagent Master Mix: Prepare a solution containing 10 nM recombinant human PHD2, 10 μM Fe(II)SO₄, and 100 μM L-ascorbate.

    • Causality Note: Ascorbate must be made fresh daily. It maintains the active site iron in the ferrous Fe(II) state, preventing uncoupled turnover from permanently oxidizing and inactivating the enzyme.

  • Compound Addition: Dispense 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid in a 10-point dose-response curve (0.1 nM to 10 μM) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover.

  • Reaction Initiation: Add 100 nM biotinylated HIF-1α peptide (residues 556-574) and 1 μM 2-oxoglutarate. Incubate at 22°C for 60 minutes.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Acceptor beads conjugated with an anti-hydroxy-HIF-1α antibody. Incubate in the dark for 30 minutes.

  • Readout: Measure luminescence on an Envision plate reader.

Workflow Prep Prepare Reagents (Enzyme, Fe2+, Ascorbate) Incubate Incubate at 22°C (1 Hour) Prep->Incubate Alpha Add AlphaScreen Beads (Donor & Acceptor) Incubate->Alpha Read Read Luminescence (Envision Plate Reader) Alpha->Read Analyze Calculate IC50 (GraphPad Prism) Read->Analyze

High-throughput AlphaScreen workflow for evaluating in vitro PHD2 inhibition.

Protocol 2: Cellular HIF-1α Stabilization (Western Blot)

Biochemical potency does not guarantee cellular efficacy. This protocol validates the compound's ability to penetrate the cell membrane and function in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or RCC4 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 10 μM of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

  • Control Implementation (Critical Step):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control 1 (Hypoxia Mimetic): 1 mM DMOG.

    • Positive Control 2 (Proteasome Inhibitor): 10 μM MG132.

    • Causality Note: MG132 blocks the proteasome directly. If HIF-1α accumulates with MG132 but not with your test compound, it proves your compound successfully entered the cell but failed to inhibit PHD2 upstream of the degradation pathway.

  • Incubation: Incubate for 4 hours. HIF-1α has a half-life of less than 5 minutes under normoxia; a 4-hour window is optimal to observe steady-state accumulation.

  • Lysis and Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Run lysates on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe with anti-HIF-1α (primary) and anti-β-actin (loading control).

References

  • Hoppe, G., et al. "Comparative systems pharmacology of HIF stabilization in the prevention of retinopathy of prematurity." Proceedings of the National Academy of Sciences (PNAS), 2016. Available at:[Link]

  • Chowdhury, R., et al. "Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases." ACS Chemical Biology, 2013. Available at:[Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No. 1340968-02-6).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No. 1340968-02-6). The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is a synthesis of best practices derived from the safety profiles of structurally related carboxylic acids and isoquinoline derivatives.[1] It is imperative to obtain and review the compound-specific SDS from your supplier before commencing any work and to perform a thorough risk assessment for your specific experimental conditions.

Pre-Handling Hazard Assessment: Understanding the Risks

Structural Alerts for Potential Hazards:

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[2] They can react with bases and may be incompatible with strong oxidizing agents.[2][3]

  • Isoquinoline Core: Isoquinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities.[4][5] Some derivatives are known to have toxicological properties. As a precautionary measure, this compound should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Solid Form: As a solid, this compound may form dust upon handling, which can be inhaled.[1][6]

A thorough risk assessment should be conducted before any experimental work begins. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures (e.g., heating, grinding, dissolving), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize the risk of exposure. The following table outlines the recommended PPE for handling 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[1]
Skin and Body Protection An appropriate lab coat must be worn. For handling larger quantities or in situations with a high risk of spillage, a chemical-resistant apron is recommended.[7]
Hand Protection Chemically resistant gloves, such as nitrile rubber, are required. Gloves should be inspected for any signs of degradation or puncture before use and should be changed frequently, especially after direct contact with the compound.[1]
Respiratory Protection All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical workflow for selecting and using PPE when handling 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Start Assess Task-Specific Risks Select_Goggles Select Chemical Safety Goggles Start->Select_Goggles Eye Protection Select_Face_Shield Select Face Shield (if splash risk) Start->Select_Face_Shield Select_Coat Select Lab Coat/Apron Start->Select_Coat Body Protection Select_Gloves Select Nitrile Gloves Start->Select_Gloves Hand Protection Select_Respirator Work in Fume Hood or Select Respirator Start->Select_Respirator Respiratory Protection Don_Goggles 3. Don Goggles/Face Shield Select_Goggles->Don_Goggles Select_Face_Shield->Don_Goggles Don_Coat 1. Don Lab Coat/Apron Select_Coat->Don_Coat Don_Gloves 4. Don Gloves Select_Gloves->Don_Gloves Don_Respirator 2. Don Respirator (if needed) Select_Respirator->Don_Respirator Doff_Gloves 1. Remove Gloves Doff_Goggles 2. Remove Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat/Apron Doff_Goggles->Doff_Coat Doff_Respirator 4. Remove Respirator (if used) Doff_Coat->Doff_Respirator Wash_Hands 5. Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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